Nafenopin
描述
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid is a monocarboxylic acid that is 2-hydroxy-2-methylpropanoic acid in which ther tertiary hydroxy group has been converted into the corresponding p-(1,2,3,4-tetrahydronaphthalen-1-yl)phenyl ether. It is an aromatic ether and a monocarboxylic acid.
Nafenopin can cause cancer according to an independent committee of scientific and health experts.
A peroxisome proliferator that is used experimentally to promote liver tumors. It has been used as an antihyperlipoproteinemic agent.
Structure
3D Structure
属性
IUPAC Name |
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBDJOMWKAZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Record name | NAFENOPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020911 | |
| Record name | Nafenopin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992) | |
| Record name | NAFENOPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3771-19-5 | |
| Record name | NAFENOPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nafenopin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafenopin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafenopin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFENOPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
243 to 244 °F (NTP, 1992) | |
| Record name | NAFENOPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Nafenopin's Mechanism of Action in Liver Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a non-genotoxic rodent carcinogen and a member of the fibrate class of hypolipidemic drugs, exerts its primary effects in liver cells through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation triggers a cascade of molecular events, leading to peroxisome proliferation, alterations in lipid metabolism, increased cell proliferation, and suppression of apoptosis. While these effects contribute to its hypolipidemic properties, they are also intricately linked to its hepatocarcinogenic potential in rodents. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action in hepatocytes, detailing the signaling pathways, experimental methodologies to assess its effects, and a summary of quantitative data from key studies.
Core Mechanism of Action: PPARα Activation
This compound acts as a potent agonist for PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose homeostasis. The binding of this compound to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This this compound-PPARα/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]
The transcriptional activation of PPARα target genes is the central hub through which this compound mediates its pleiotropic effects in the liver. These target genes are primarily involved in fatty acid uptake, activation, and catabolism.
Signaling Pathway Diagram
Caption: this compound-PPARα Signaling Pathway.
Key Cellular Effects in Hepatocytes
The activation of PPARα by this compound initiates a series of downstream events that collectively alter hepatocyte physiology.
Peroxisome Proliferation and Enhanced Fatty Acid β-Oxidation
A hallmark of this compound's action is the dramatic increase in the number and size of peroxisomes in liver cells.[2] This is a direct consequence of the upregulation of genes involved in peroxisome biogenesis and function. A key induced enzyme is acyl-CoA oxidase, the rate-limiting enzyme in the peroxisomal β-oxidation pathway. This leads to an enhanced capacity of the liver to catabolize fatty acids.
Alterations in Gene Expression
This compound treatment leads to significant changes in the expression profile of a wide array of genes in the liver. Beyond those directly involved in peroxisomal function, these include genes related to lipid transport, synthesis, and storage, as well as those involved in cell growth and differentiation.
Increased Cell Proliferation and Hepatomegaly
This compound is a potent mitogen for hepatocytes, stimulating replicative DNA synthesis and increasing the mitotic index.[2] This proliferative effect, combined with cellular hypertrophy resulting from the accumulation of peroxisomes, leads to a significant increase in liver size (hepatomegaly).
Suppression of Apoptosis
This compound has been shown to suppress apoptosis in primary rat hepatocyte cultures, thereby extending their viability.[3] This anti-apoptotic effect is thought to contribute to the accumulation of genetically altered cells, a critical step in its carcinogenic action.
Induction of Oxidative Stress
The substantial increase in peroxisomal β-oxidation following this compound treatment results in the overproduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). While catalase activity, which degrades H₂O₂, is also induced, the increase is often not sufficient to counteract the elevated H₂O₂ production.[4] Furthermore, this compound has been observed to decrease the activity of glutathione peroxidase, another key antioxidant enzyme.[5][6] This imbalance leads to a state of chronic oxidative stress, which can damage cellular macromolecules, including DNA, and contribute to carcinogenesis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on various parameters in liver cells, compiled from multiple studies.
Table 1: In Vivo Effects of this compound on Rat Liver
| Parameter | This compound Dose/Duration | Fold Change vs. Control | Reference(s) |
| Relative Liver Weight | 0.1% in diet for 7 days | ~1.5 - 2.0 | [1][2] |
| Total Hepatic DNA | 0.2% in diet for 3 weeks | ~1.5 | [7] |
| Hepatocyte Labeling Index | 0.1% in diet for 7 days | Increased | [2] |
| Peroxisomal β-oxidation | 7 days treatment | 16-fold to 18-fold | [1] |
| Catalase Activity | 0.125% - 0.25% in diet | ~2.0 | [4] |
| Glutathione Peroxidase Activity | 0.03 mmol/kg in diet for 24 weeks | Decreased | [5] |
Table 2: In Vitro Effects of this compound on Primary Hepatocytes
| Parameter | This compound Concentration | Effect | Reference(s) |
| DNA Synthesis (BrdU incorporation) | 50 µM | Induced | [8] |
| Apoptosis | 50 µM | Suppressed | [3] |
| Peroxisomal β-oxidation | 50 µM | Induced | [8] |
| Palmitoyl-CoA Conjugation (C₅₀) | 192.9 µM (in COS-7 cells) | - | [9][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in liver cells.
Primary Rat Hepatocyte Isolation and Culture
This protocol is essential for in vitro studies of this compound's effects on liver cells.
Caption: Workflow for Primary Rat Hepatocyte Isolation.
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
EGTA
-
HEPES
-
Collagenase (Type IV)
-
Calcium Chloride (CaCl₂)
-
Williams' Medium E
-
Percoll
-
Collagen-coated culture plates
-
Perfusion pump and tubing
-
Surgical instruments
Protocol:
-
Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Ca²⁺/Mg²⁺-free HBSS containing 0.5 mM EGTA and 10 mM HEPES at a flow rate of 20-30 mL/min for 10 minutes to flush the liver of blood.
-
Switch the perfusion to a buffer containing HBSS with 5 mM CaCl₂, 10 mM HEPES, and 0.05% (w/v) collagenase type IV, and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.
-
Carefully excise the liver and transfer it to a petri dish containing ice-cold Williams' Medium E.
-
Gently mince the liver and filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Purify the hepatocytes by centrifugation through a Percoll gradient (e.g., 45% Percoll) at 50 x g for 10 minutes.
-
Wash the hepatocyte pellet with Williams' Medium E.
-
Assess cell viability using the trypan blue exclusion method. A viability of >90% is desirable.
-
Plate the isolated hepatocytes on collagen-coated culture plates in Williams' Medium E supplemented with appropriate factors (e.g., fetal bovine serum, insulin, dexamethasone) and incubate at 37°C in a 5% CO₂ humidified atmosphere.
PPARα Reporter Gene Assay
This assay is used to quantify the activation of PPARα by this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Expression vector for human or rat PPARα
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed hepatocytes in a 24-well plate at an appropriate density.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase vector can be used for normalization.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of PPARα activity by this compound relative to the vehicle control.
Peroxisomal β-Oxidation Assay
This assay measures the rate of fatty acid oxidation in peroxisomes.
Materials:
-
Cultured hepatocytes or liver homogenates
-
[1-¹⁴C]Palmitoyl-CoA or a fluorescent fatty acid analog
-
Assay buffer (e.g., potassium phosphate buffer)
-
Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation
-
Scintillation counter or fluorometer
Protocol:
-
Prepare cell lysates or liver homogenates from control and this compound-treated samples.
-
Incubate the lysates/homogenates in an assay buffer containing KCN to inhibit mitochondrial fatty acid oxidation.
-
Initiate the reaction by adding the radiolabeled or fluorescent fatty acid substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding perchloric acid for the radioactive assay).
-
Separate the water-soluble radioactive products (acetyl-CoA) from the unreacted fatty acid substrate.
-
Quantify the amount of product formed using a scintillation counter or fluorometer.[12]
-
Express the peroxisomal β-oxidation activity as nmol of substrate oxidized per minute per mg of protein.
Western Blot Analysis for Protein Expression
This technique is used to determine the levels of specific proteins, such as PPARα and acyl-CoA oxidase.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cell lysates or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PPARα, acyl-CoA oxidase, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from control and this compound-treated liver cells or tissues.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[13]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the mRNA levels of target genes.
Materials:
-
Total RNA isolated from liver cells or tissues
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for target genes (e.g., acyl-CoA oxidase) and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from control and this compound-treated samples using a suitable method (e.g., TRIzol reagent).
-
Assess the quality and quantity of the RNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14][15]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls, normalized to the reference gene.[16]
Conclusion
The primary mechanism of action of this compound in liver cells is the activation of the nuclear receptor PPARα. This event orchestrates a complex transcriptional program that leads to profound changes in hepatocyte biology, including peroxisome proliferation, altered lipid metabolism, increased cell division, and suppression of apoptosis. While these actions underlie its efficacy as a hypolipidemic agent, the sustained activation of these pathways, coupled with the induction of oxidative stress, is strongly implicated in its hepatocarcinogenicity in rodents. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted effects of this compound and other PPARα agonists on the liver. Understanding these intricate mechanisms is crucial for assessing the potential risks and benefits of this class of compounds.
References
- 1. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the hepatocarcinogen this compound, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased glutathione peroxidase activity in mice in response to this compound is caused by changes in selenium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role for tumor necrosis factor alpha receptor 1 and interleukin-1 receptor in the suppression of mouse hepatocyte apoptosis by the peroxisome proliferator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA Thioesterase 1 (ACOT1) Regulates PPARα to Couple Fatty Acid Flux With Oxidative Capacity During Fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafenopin: A Technical Guide to a Non-Genotoxic Hepatocarcinogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a hypolipidemic agent and a member of the fibrate class of drugs, is a well-established non-genotoxic hepatocarcinogen in rodents. Unlike genotoxic carcinogens that directly damage DNA, this compound exerts its carcinogenic effects through a complex mechanism of action centered on the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth analysis of the core mechanisms underlying this compound-induced hepatocarcinogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction: The Paradox of Non-Genotoxic Carcinogenesis
Non-genotoxic carcinogens represent a significant challenge in toxicology and drug development as they do not directly cause DNA mutations. Instead, they promote the growth of tumors through various indirect mechanisms, including the alteration of cellular signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress. This compound serves as a classic model compound for studying this class of carcinogens, with its effects being primarily mediated through the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and homeostasis.[1] Long-term administration of this compound to rodents leads to a significant increase in the incidence of hepatocellular carcinomas.[1][2]
Mechanism of Action: The Central Role of PPARα
The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[1][3] The binding of this compound to PPARα initiates a cascade of events that ultimately leads to the development of liver tumors in susceptible species like rats and mice.[3]
2.1. PPARα Activation and Gene Regulation
Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of genes involved in several key cellular processes.
Key Cellular Effects of this compound
The activation of PPARα by this compound triggers a trifecta of cellular responses that collectively contribute to its hepatocarcinogenic potential: peroxisome proliferation, increased cell proliferation, and suppression of apoptosis.
3.1. Peroxisome Proliferation and Oxidative Stress
A hallmark of this compound exposure in rodent liver is the dramatic increase in the number and size of peroxisomes.[5][6] This is accompanied by a significant induction of peroxisomal β-oxidation enzymes.[7] While this enhances fatty acid metabolism, a direct consequence is the overproduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[8] Although some studies suggest that this compound does not significantly enhance overall lipid peroxidation, the sustained increase in H₂O₂ production is believed to contribute to a state of chronic oxidative stress.[7][8]
Table 1: Quantitative Effects of this compound on Peroxisome Proliferation and Oxidative Stress Markers
| Parameter | Species/System | This compound Treatment | Observed Effect | Reference |
| Peroxisomal Volume Density | Mouse Small Intestine | 17 days | Significant Increase | [5] |
| Peroxisomal Numerical Density | Mouse Small Intestine | 17 days | Significant Increase | [5] |
| Peroxisomal β-oxidation | Rat Liver | 7 days | 16-fold increase (Vitamin A sufficient) | [9] |
| Peroxisomal β-oxidation | Rat Liver | 7 days | 18-fold increase (Vitamin A deficient) | [9] |
| Peroxisomal β-oxidation | Rat Liver | 55-59 weeks | 10-12-fold enhancement | [7] |
| Glutathione Peroxidase Activity | Rat Liver | 55-59 weeks | 40-50% reduction | [7] |
| Hepatic Vitamin E Levels | Rat Liver | up to 28 days (80 mg/kg/d) | Depleted to ~50% of control | [8] |
| Plasma Oxidised Glutathione (GSSG) | Rat Liver | up to 28 days (80 mg/kg/d) | Time-dependent increase | [8] |
3.2. Altered Cell Proliferation and Apoptosis
This compound disrupts the normal balance between cell division and cell death in the liver, creating a permissive environment for the clonal expansion of initiated cells.
3.2.1. Increased Cell Proliferation
This compound treatment leads to a sustained increase in hepatocyte proliferation.[6][10] This is evidenced by increased DNA synthesis and a higher labeling index for proliferation markers.[10]
Table 2: Quantitative Effects of this compound on Cell Proliferation
| Parameter | Species/System | This compound Treatment | Observed Effect | Reference |
| Replicative DNA Synthesis (Hepatocyte Labeling Index) | Rat Liver | 7 and 54 days (0.1% diet) | Increased | [10] |
| Total Liver DNA | Rat Liver | 3 weeks (0.2% diet) | 50% increase | [11] |
3.2.2. Suppression of Apoptosis
A critical aspect of this compound's carcinogenicity is its ability to suppress apoptosis, or programmed cell death.[1][12] This allows hepatocytes that might otherwise be eliminated to survive and potentially accumulate further genetic or epigenetic alterations. This compound has been shown to inhibit both spontaneous and TGF-β1-induced apoptosis.[12][13]
Table 3: Quantitative Effects of this compound on Apoptosis
| Parameter | Species/System | This compound Treatment | Observed Effect | Reference |
| Spontaneous Apoptosis | Primary Rat Hepatocytes | - | 1.9% | [12] |
| Spontaneous Apoptosis | Primary Rat Hepatocytes | This compound | Reduced to 0.63% | [12] |
| TGF-β1-induced Apoptosis | Primary Rat Hepatocytes | 5 ng/ml TGF-β1 | 7.8% | [12] |
| TGF-β1-induced Apoptosis | Primary Rat Hepatocytes | 50 µM this compound + 5 ng/ml TGF-β1 | Reduced by 50-60% | [3][13] |
3.3. Tumor Promotion
This compound is considered a potent tumor promoter.[14] It does not initiate tumor formation but rather promotes the growth and development of preneoplastic foci, which are small clusters of altered hepatocytes that can progress to form adenomas and carcinomas.[14][15] Studies have shown that this compound selectively stimulates the growth of specific subtypes of altered foci.[14]
Table 4: Tumor Incidence Following this compound Treatment
| Species | This compound Treatment | Tumor Type | Incidence | Reference |
| Acatalasemic Mice (male) | 0.1% diet for 12 mo, then 0.05% for up to 20 mo | Hepatocellular Carcinomas | 9 of 9 (100%) | [16] |
| Acatalasemic Mice (female) | 0.1% diet for 12 mo, then 0.05% for up to 20 mo | Hepatocellular Carcinomas | 12 of 12 (100%) | [16] |
| Old Rats (57 weeks old) | 13 months | Hepatocellular Adenomas and Carcinomas | Numerous | [15] |
| Young Rats (13 weeks old) | 13 months | Hepatocellular Adenomas and Carcinomas | Very few | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.
4.1. Assessment of Peroxisome Proliferation
4.1.1. Electron Microscopy for Morphological Analysis
-
Tissue Fixation: Small pieces of liver tissue are fixed in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).
-
Post-fixation: Tissues are post-fixed in osmium tetroxide to enhance contrast.
-
Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol and embedded in an epoxy resin.
-
Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with uranyl acetate and lead citrate to enhance the visibility of cellular structures.
-
Imaging: Sections are examined and imaged using a transmission electron microscope.
-
Stereological Analysis: The volume, surface area, and numerical density of peroxisomes are quantified using stereological methods on the electron micrographs.
4.1.2. Catalase Activity Assay
-
Tissue Homogenization: Liver tissue is homogenized in a cold buffer (e.g., potassium phosphate buffer) to release cellular contents.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.
-
Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition can be monitored spectrophotometrically at 240 nm.
-
Reaction Mixture: The reaction mixture typically contains the liver homogenate supernatant and a known concentration of H₂O₂ in a suitable buffer.
-
Measurement: The decrease in absorbance at 240 nm over time is recorded, and the catalase activity is calculated based on the rate of H₂O₂ decomposition.[8][16][17][18][19]
4.2. Assessment of Cell Proliferation
4.2.1. Bromodeoxyuridine (BrdU) Incorporation Assay
-
BrdU Administration: Animals are administered BrdU, a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[20][21][22][23]
-
Tissue Processing: Liver tissue is collected, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval to expose the incorporated BrdU. The sections are then incubated with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Visualization and Quantification: The labeled cells are visualized using a microscope, and the percentage of BrdU-positive cells (labeling index) is determined by counting the number of labeled nuclei relative to the total number of nuclei in a given area.
4.2.2. Ki-67 Immunohistochemistry
-
Principle: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[24][25][26][27]
-
Procedure: The protocol is similar to the BrdU immunohistochemistry protocol, but a primary antibody specific for the Ki-67 antigen is used.
-
Quantification: The Ki-67 labeling index is calculated as the percentage of Ki-67-positive nuclei.
4.3. Assessment of Apoptosis
4.3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[28][29][30][31][32]
-
Procedure: Fixed and permeabilized liver tissue sections or cells are incubated with a reaction mixture containing TdT and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).
-
Detection: The incorporated label is detected using either streptavidin-HRP followed by a chromogenic substrate (for light microscopy) or by direct fluorescence microscopy.
-
Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells.
4.3.2. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.[33][34][35][36]
-
Lysate Preparation: Liver tissue or hepatocytes are lysed to release cellular proteins.
-
Assay: The cell lysate is incubated with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay).
-
Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively. The activity is proportional to the amount of cleaved substrate.
4.4. Assessment of Oxidative Stress
4.4.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[5][6][10][12][37]
-
Procedure: Liver homogenates are mixed with a TBA solution and heated.
-
Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm. The concentration of TBARS is determined by comparison to a standard curve of MDA.
4.4.2. Antioxidant Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity: SOD activity can be measured using various indirect assays, such as the xanthine oxidase-cytochrome c method or the nitroblue tetrazolium (NBT) reduction method. These assays are based on the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals generated in an enzymatic reaction.[9][38][39][40]
-
Glutathione Peroxidase (GPx) Activity: GPx activity is typically measured by a coupled enzyme assay. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm as it is consumed in the regeneration of reduced glutathione by glutathione reductase.[7][14][41][42][43]
Summary and Conclusion
This compound is a powerful tool for studying the mechanisms of non-genotoxic hepatocarcinogenesis. Its effects are primarily mediated through the activation of PPARα, which leads to a triad of key cellular events: peroxisome proliferation with associated oxidative stress, increased cell proliferation, and the suppression of apoptosis. This combination of effects creates a pro-tumorigenic environment in the rodent liver, highlighting the importance of considering non-genotoxic mechanisms in chemical carcinogenesis and drug safety assessment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and other peroxisome proliferators. A thorough understanding of these mechanisms is crucial for the development of safer pharmaceuticals and for the accurate assessment of chemical risks to human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The peroxisome proliferator-activated receptor alpha (PPARalpha): role in hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mmpc.org [mmpc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis and proliferation in nongenotoxic carcinogenesis: species differences and role of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing for catalase enzymes | Class experiment | RSC Education [edu.rsc.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. nextgen-protocols.org [nextgen-protocols.org]
- 25. Utility of Immunohistochemical Expression of Ki-67 in Liver Cirrhosis and Hepatocellular Carcinoma - IP J Diagn Pathol Oncol [jdpo.org]
- 26. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 27. Accurate Quantitation of Ki67-positive Proliferating Hepatocytes in Rabbit Liver by a Multicolor Immunohistochemical (IHC) Approach Analyzed with Automated Tissue and Cell Segmentation Software - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
- 30. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 32. assaygenie.com [assaygenie.com]
- 33. researchgate.net [researchgate.net]
- 34. mpbio.com [mpbio.com]
- 35. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 36. bosterbio.com [bosterbio.com]
- 37. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 38. assaygenie.com [assaygenie.com]
- 39. researchgate.net [researchgate.net]
- 40. An assay for superoxide dismutase activity in mammalian tissue homogenates. | Semantic Scholar [semanticscholar.org]
- 41. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 42. oxfordbiomed.com [oxfordbiomed.com]
- 43. sciencellonline.com [sciencellonline.com]
Early Gene Expression Changes Induced by Nafenopin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early molecular and genomic responses induced by Nafenopin, a hypolipidemic drug and a well-characterized peroxisome proliferator. This compound's effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in lipid metabolism and energy homeostasis.[1] Understanding the early gene expression changes following this compound exposure is critical for elucidating its mechanism of action, identifying potential biomarkers, and assessing its toxicological profile.
Core Signaling Pathway: PPARα Activation
This compound, as a PPARα agonist, initiates a cascade of molecular events that lead to the regulation of a specific set of target genes. The binding of this compound to PPARα triggers a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound-induced PPARα signaling pathway.
Early Gene Expression Changes
The activation of PPARα by this compound leads to rapid and dynamic changes in the expression of a wide array of genes, primarily in the liver. These early changes are crucial for the subsequent physiological and potential pathological effects of the compound. Microarray and RNA-sequencing studies have identified numerous genes that are differentially regulated within hours of this compound treatment.
Table 1: Summary of Early Upregulated Genes in Rodent Liver Following this compound (or other PPARα agonist) Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Time Point) | Reference |
| Acox1 | Acyl-Coenzyme A oxidase 1 | Peroxisomal fatty acid beta-oxidation | >2 (24h) | [2] |
| Cyp4a14 | Cytochrome P450, family 4, subfamily a, polypeptide 14 | Fatty acid omega-hydroxylation | >2 (4h, 2 weeks) | [3] |
| Cpt1a | Carnitine palmitoyltransferase 1a | Mitochondrial fatty acid beta-oxidation | Not specified | [4] |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | Glucose metabolism regulation | 2.5-fold | [4] |
| Ubd | Ubiquitin D | Cell Cycle Control | >1.5 (Time not specified) | [2] |
| Ccl2 | Chemokine (C-C motif) ligand 2 | Inflammation | >1.5 (Time not specified) | [1] |
Table 2: Summary of Early Downregulated Genes in Rodent Liver Following this compound (or other PPARα agonist) Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Time Point) | Reference |
| Scd1 | Stearoyl-Coenzyme A desaturase 1 | Fatty acid biosynthesis | < -1.5 (Time not specified) | [1] |
| Insig1 | Insulin induced gene 1 | Cholesterol synthesis regulation | < -1.5 (Time not specified) | [1] |
| Hmgcs1 | 3-hydroxy-3-methylglutaryl-Coenzyme A synthase 1 | Cholesterol synthesis | < -1.5 (Time not specified) | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for studying the early gene expression changes induced by this compound in a rodent model.
Animal Treatment and Sample Collection
A common experimental model involves the oral administration of this compound to rats or mice.
Caption: In vivo experimental workflow for this compound treatment.
RNA Extraction and Quality Control
High-quality RNA is essential for downstream gene expression analysis.
-
Homogenization: Liver tissue is homogenized in a suitable lysis buffer (e.g., TRIzol).
-
Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase.
-
RNA Precipitation: Isopropanol is added to the aqueous phase to precipitate the RNA.
-
Washing: The RNA pellet is washed with 75% ethanol to remove impurities.
-
Resuspension: The air-dried RNA pellet is resuspended in RNase-free water.
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and integrity is evaluated using an Agilent Bioanalyzer or similar instrument.
Gene Expression Analysis: Microarray
Microarray analysis provides a high-throughput method for profiling the expression of thousands of genes simultaneously.
References
- 1. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive gene expression analysis of peroxisome proliferator-treated immortalized hepatocytes: identification of peroxisome proliferator-activated receptor alpha-dependent growth regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor α Regulates a MicroRNA-Mediated Signaling Cascade Responsible for Hepatocellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nafenopin's Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a member of the fibrate class of hypolipidemic drugs, exerts a significant influence on lipid metabolism, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates lipid metabolic pathways. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of lipid metabolism and the development of therapeutic agents targeting related disorders.
Core Mechanism of Action: PPARα Activation
This compound's primary mechanism of action involves the activation of PPARα, a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
The activation of PPARα by this compound initiates a cascade of events that collectively contribute to its lipid-lowering effects. These include the stimulation of fatty acid catabolism and a reduction in the synthesis of triglycerides.[3]
Effects on Lipid Metabolism Pathways
This compound's activation of PPARα leads to significant alterations in several key lipid metabolism pathways.
Fatty Acid Oxidation
A primary effect of this compound is the enhancement of fatty acid oxidation in both peroxisomes and mitochondria.[5][6][7] This is achieved through the upregulation of genes encoding for key enzymes in these pathways.
-
Peroxisomal β-oxidation: this compound treatment leads to a marked induction of peroxisomal fatty acid-oxidizing enzyme activities, including acyl-CoA oxidase.[5][8]
-
Mitochondrial β-oxidation: this compound also stimulates mitochondrial fatty acid oxidation.[4] One of the key enzymes in this pathway is carnitine palmitoyltransferase (CPT), which is involved in the transport of long-chain fatty acids into the mitochondria.[9][10][11]
Triglyceride and Cholesterol Metabolism
This compound also influences the metabolism of triglycerides and cholesterol. By increasing fatty acid catabolism, this compound reduces the substrate availability for triglyceride synthesis, leading to a decrease in VLDL production.[3] The effects on cholesterol metabolism are more complex and can vary between species.[5][12]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on key parameters of lipid metabolism.
Table 1: Effect of this compound on Hepatic Enzyme Activities in Rats
| Enzyme | Treatment Group | Fold Change vs. Control | Reference |
| Peroxisomal Acyl-CoA Oxidase | This compound (23°C acclimated) | 1.9-fold increase | [8] |
| Peroxisomal Acyl-CoA Oxidase | This compound (32°C acclimated) | 3.7-fold increase | [8] |
| Catalase | This compound (32°C acclimated) | 2.9-fold increase | [8] |
| Palmitoyl-CoA Oxidation | This compound | Dose-related increase | [5] |
| Lauric Acid 12-Hydroxylase | This compound | Dose-related increase | [5] |
Table 2: Effect of this compound on Peroxisome-Associated Enzymes in Mice
| Enzyme | Fold Change vs. Control | Reference |
| Short-chain Carnitine Acyltransferase | 8 to 26-fold increase | [7] |
| Medium-chain Carnitine Acyltransferase | 4 to 11-fold increase | [7] |
| Long-chain Carnitine Acyltransferase | 2 to 4-fold increase | [7] |
| Catalase | 2 to 3-fold increase | [7] |
| α-Glycerophosphate Dehydrogenase | 2 to 3-fold increase | [7] |
Table 3: Effect of this compound on Hepatic Parameters in Vitamin A Deficient (VAD) and Sufficient (VAS) Rats
| Parameter | Treatment Group | Fold Change vs. Control | Reference |
| Peroxisomal β-oxidation | This compound in VAD rats | 18-fold increase | [4] |
| Peroxisomal β-oxidation | This compound in VAS rats | 16-fold increase | [4] |
| Relative Liver Weight | This compound in VAD and VAS rats | ~2-fold increase | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effects of this compound on lipid metabolism.
PPARα Activation Assays
Objective: To determine the ability of this compound to activate the PPARα receptor.
Methodology: Cell-Based Reporter Gene Assay [13][14]
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Transfected cells are treated with various concentrations of this compound or a vehicle control. A known PPARα agonist (e.g., fenofibric acid) is used as a positive control.[14]
-
-
Luciferase Assay:
-
After an incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity by this compound is calculated relative to the vehicle control.
-
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hepatic effects of hypolipidemic drugs (clofibrate, this compound, tibric acid, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a peroxisome proliferator, on energy metabolism in the rat as a function of acclimation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine Palmitoyltransferase II Deficiency, Infantile - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 11. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The impact of cholesterol and its metabolites on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Nafenopin: Discovery, Preclinical Development, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin (2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid), also known as SU-13437, is a hypolipidemic agent and a potent peroxisome proliferator. First synthesized in the latter half of the 20th century, it became a key tool in toxicological and pharmacological research for investigating the effects of peroxisome proliferator-activated receptor (PPAR) agonists. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound. It details its mechanism of action, summarizes key experimental findings in tabular and graphical formats, and provides methodological insights into the seminal studies that have defined our understanding of this compound. While this compound showed promise in preclinical models for its lipid-lowering effects, its development was halted due to findings of hepatocarcinogenicity in rodents. This document serves as a detailed resource for researchers studying PPAR biology, lipid metabolism, and chemically induced carcinogenesis.
Discovery and History
The synthesis of this compound involves the coupling of a substituted phenoxypropanoic acid with a tetrahydronaphthalene moiety. A plausible synthetic route is outlined below, based on established organic chemistry principles for similar structures.
Proposed Synthesis Pathway
A likely synthetic approach for this compound would involve a Williamson ether synthesis.
Mechanism of Action: A PPARα Agonist
This compound exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.
Signaling Pathway
The activation of PPARα by this compound initiates a cascade of molecular events leading to the regulation of gene expression.
Preclinical Studies and Key Findings
This compound has been extensively studied in various animal models, primarily in rodents. These studies have been instrumental in elucidating the role of PPARα in lipid metabolism and carcinogenesis.
Data Presentation
The following tables summarize the key quantitative findings from selected preclinical studies on this compound.
Table 1: Effects of this compound on Liver Parameters in Rats
| Parameter | Species/Strain | Dose | Duration | Observation | Reference |
| Relative Liver Weight | Sprague-Dawley Rat | 80 mg/kg/day | 28 days | ~50% increase | [1] |
| Peroxisomal Volume | Neonatal Rat | Not specified | Not specified | Sixfold expansion | |
| Hepatocyte Labeling Index | Sprague-Dawley Rat | 0.1% in diet | 7 and 54 days | Increased | [2] |
Table 2: Effects of this compound on Hepatic Enzyme Activities in Rats
| Enzyme | Species/Strain | Dose | Duration | Change in Activity | Reference |
| Catalase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Increased | [3] |
| Cytosolic Glutathione Transferase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Markedly decreased | [3] |
| Cytosolic Glutathione Peroxidase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Decreased | [3] |
| Peroxisomal Fatty Acid β-oxidation | Sprague-Dawley Rat | 80 mg/kg/day | 28 days | Induced | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from key studies on this compound.
Hepatocarcinogenicity Study in Rats
-
Objective: To investigate the long-term effects of this compound on the liver, including its carcinogenic potential.
-
Animal Model: Male Fischer 344 rats.
-
Treatment: this compound was administered in the diet at a concentration of 0.03 mmol/kg for up to 24 weeks. A control group received a standard diet, and another group was treated with phenobarbital for comparison.[3]
-
Sample Collection and Analysis: Livers were collected at various time points. Tissues were processed for histological examination to assess peroxisome proliferation and the development of neoplastic lesions. Liver homogenates were prepared to measure the activities of catalase, glutathione transferase, and glutathione peroxidase using spectrophotometric assays.[3]
-
Workflow:
Workflow for a hepatocarcinogenicity study of this compound.
Study on Peroxisome Proliferation and DNA Synthesis
-
Objective: To compare the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in rats and Syrian hamsters.[2]
-
Animal Models: Male Sprague-Dawley rats and male Syrian hamsters.[2]
-
Treatment: Rats were fed a diet containing 0.1% this compound, and hamsters were fed a diet with 0.25% this compound for 7 and 54 days.[2]
-
Methodology for DNA Synthesis: Replicative DNA synthesis was measured by implanting osmotic pumps containing [3H]thymidine. The hepatocyte labeling index was determined by autoradiography, and the incorporation of radioactivity into liver DNA was quantified.[2]
Toxicological Profile and Carcinogenicity
The most significant toxicological finding for this compound is its potent hepatocarcinogenicity in rodents, particularly in rats. Long-term administration leads to the development of hepatocellular adenomas and carcinomas. This effect is considered a hallmark of potent peroxisome proliferators and is a major reason why this class of compounds has not been successfully developed for human use as hypolipidemic agents.
The proposed mechanism for this compound-induced hepatocarcinogenesis involves a combination of factors, including:
-
Oxidative Stress: The proliferation of peroxisomes leads to an increased production of hydrogen peroxide (H₂O₂), which can cause oxidative damage to cellular components, including DNA.
-
Cell Proliferation: this compound is a potent mitogen in the liver, leading to sustained cell division, which can increase the likelihood of mutations.[2]
-
Disruption of Apoptosis: Some studies suggest that peroxisome proliferators may interfere with the normal process of programmed cell death, allowing damaged cells to survive and proliferate.
Regulatory Status and Clinical Development
There is no evidence in the public domain to suggest that this compound was ever tested in human clinical trials or submitted for regulatory approval to agencies such as the U.S. Food and Drug Administration (FDA). The significant findings of hepatocarcinogenicity in preclinical animal models likely precluded its further development as a therapeutic agent for human use.
Conclusion
This compound (SU-13437) remains a compound of significant historical and scientific importance. Its discovery and subsequent investigation were pivotal in shaping our understanding of peroxisome biology and the function of PPARα. While its potent hepatocarcinogenic effects in rodents prevented its clinical development, this compound continues to be a valuable research tool for scientists in the fields of toxicology, pharmacology, and molecular biology. This technical guide provides a comprehensive resource for understanding the multifaceted history and scientific impact of this prototypical peroxisome proliferator.
References
Species-Specific Responses to Nafenopin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin, a hypolipidemic agent and a potent peroxisome proliferator, has been a subject of extensive research due to its varied effects across different species. Understanding these species-specific differences is crucial for the accurate assessment of its toxicological significance and for extrapolating preclinical data to human risk assessment. This technical guide provides an in-depth overview of the differential responses to this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound Across Species
The response to this compound administration varies significantly among rodents and primates. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effects of this compound on Liver Weight and Enzyme Activity [1]
| Species | Dose (mg/kg/day) | Duration | Change in Liver Weight | Palmitoyl-CoA Oxidation (Peroxisomal) | Lauric Acid 12-Hydroxylase (Microsomal) |
| Sprague-Dawley Rat | 0.5 - 50 | 21 days | Dose-related increase | Dose-related increase | Dose-related increase |
| Syrian Hamster | 5 - 250 | 21 days | Dose-related increase (less than rat) | Dose-related increase (less than rat) | Dose-related increase (less than rat) |
| Dunkin-Hartley Guinea Pig | 50 and 250 | 21 days | No effect | Comparatively small changes | Comparatively small changes |
| Marmoset (Callithrix jacchus) | 50 and 250 | 21 days | No effect | Comparatively small changes | Comparatively small changes |
Table 2: Effects of this compound on Replicative DNA Synthesis and Tumorigenesis [2][3]
| Species | This compound in Diet | Duration | Hepatocyte Labeling Index | Liver Nodules/Tumors |
| Sprague-Dawley Rat | 0.1% | 7 and 54 days | Increased | - |
| Sprague-Dawley Rat | 0.05% | 60 weeks | Increased (initially) | Present in some rats |
| Syrian Hamster | 0.25% | 7 and 54 days | No significant effect | - |
| Syrian Hamster | 0.25% | up to 60 weeks | No marked effect | Not observed |
| Acatalasemic Mice | 0.1% (12 mo), 0.05% (to 20 mo) | 20 months | - | Hepatocellular carcinomas in 100% of survivors[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in this compound research.
Animal Models and Drug Administration
-
Species and Strains: Male Sprague-Dawley rats, male Syrian hamsters, male Dunkin-Hartley guinea pigs, and male marmosets (Callithrix jacchus) have been commonly used.[1] Acatalasemic (Csb strain) and wild-type (Csa strain) mice have also been utilized in long-term carcinogenesis studies.[4]
-
Administration Route: this compound is typically administered orally, mixed into the diet.[2][3][4] For dose-response studies, it can also be administered by oral gavage.[1]
-
Dosage and Duration: Dosages vary significantly depending on the species and the study's objective, ranging from 0.5 mg/kg/day in rats to 250 mg/kg/day in hamsters, guinea pigs, and marmosets for sub-chronic studies.[1] Carcinogenicity studies in rats and mice have used dietary concentrations of 0.05% to 0.1% for up to 60 weeks or longer.[3][4]
Quantification of Peroxisome Proliferation
The proliferation of peroxisomes is a hallmark response to this compound in susceptible species.
-
Enzyme Activity Assays:
-
Palmitoyl-CoA Oxidation: This assay measures the activity of the peroxisomal β-oxidation pathway. It is typically determined by monitoring the cyanide-insensitive reduction of NAD+ spectrophotometrically.
-
Lauric Acid 12-Hydroxylase Activity: This assay quantifies the activity of a microsomal enzyme that is also induced by peroxisome proliferators.
-
-
Ultrastructural Examination: Liver sections are examined using electron microscopy to visualize and quantify the number and size of peroxisomes.[1]
Measurement of Replicative DNA Synthesis
Increased cell proliferation is a key event in this compound-induced hepatocarcinogenesis.
-
[3H]Thymidine Labeling:
-
Osmotic pumps containing [3H]thymidine are implanted into the animals.[2][3]
-
After a set period (e.g., 7 days), the animals are euthanized, and liver tissue is collected.
-
The incorporation of [3H]thymidine into liver DNA is quantified as a measure of replicative DNA synthesis. This can be determined by measuring the radioactivity in whole liver homogenate DNA or by autoradiography to determine the hepatocyte labeling index (the percentage of hepatocytes undergoing DNA synthesis).[2][3]
-
Signaling Pathways and Logical Relationships
The species-specific effects of this compound are primarily mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The differential activation of this nuclear receptor and its downstream targets underpins the observed variations in response.
References
- 1. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the hepatic effects of this compound and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular carcinomas in acatalasemic mice treated with this compound, a hypolipidemic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafenopin's Impact on Hepatic Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Nafenopin, a hypolipidemic agent and peroxisome proliferator, on hepatic enzyme activity. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Quantitative Impact on Hepatic Enzyme Activity
This compound administration leads to significant alterations in the activity of various hepatic enzymes. The following tables summarize the key quantitative changes observed in preclinical studies.
Table 1: Effect of this compound on Hepatic Enzyme Activity in Rats
| Enzyme/Process | Dosage | Duration | Fold Change/Effect | Reference |
| Catalase | 0.03 mmol/kg in diet | Up to 24 weeks | Increased | [1] |
| Cytosolic Glutathione Transferase | 0.03 mmol/kg in diet | Up to 24 weeks | Markedly Decreased | [1] |
| Cytosolic Glutathione Peroxidase | 0.03 mmol/kg in diet | Up to 24 weeks | Decreased | [1] |
| Gamma-Glutamyl Transpeptidase | 0.03 mmol/kg in diet | Up to 24 weeks | Suppressed age-related increase | [1] |
| Peroxisomal Beta-Oxidation | Not Specified | 7 days | 18-fold increase (Vitamin A deficient rats) | [2] |
| Peroxisomal Beta-Oxidation | Not Specified | 7 days | 16-fold increase (Vitamin A sufficient rats) | [2] |
| Peroxisomal Beta-Oxidation (PBOX) | 90 mg/kg/day in diet | 10-11 days | 7-fold induction | [3] |
| Epoxide Hydrolase | Not Specified | 2, 4, or 8 weeks | Induced (mainly in portal regions) | [4] |
| Replicative DNA Synthesis | 0.1% in diet | 7 and 54 days | Increased | [5] |
Table 2: Kinetic Parameters of this compound-CoA Ligase in Rat Liver Peroxisomes
| Parameter | Value | Notes | Reference |
| Km (High Affinity) | 6.7 µM | [6] | |
| Vmax (High Affinity) | 0.31 nmol/mg/min | [6] |
Core Signaling Pathway: PPARα Activation
The primary mechanism by which this compound exerts its effects on hepatic enzyme activity is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a transcription factor.[7][8]
Upon entering the hepatocyte, this compound binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][9] This binding initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism, leading to the observed changes in enzyme activity.[8]
Experimental Protocols
The following outlines a generalized experimental workflow for assessing the in vivo effects of this compound on hepatic enzyme activity based on methodologies described in the cited literature.
A. Animal Models and Dosing
-
Animals: Male Sprague-Dawley rats or other appropriate rodent models are commonly used.[1][5]
-
Housing and Diet: Animals are housed under standard laboratory conditions with ad libitum access to water and a basal diet.
-
Treatment: The experimental group receives a diet containing this compound at a specified concentration (e.g., 0.03 mmol/kg of the basal diet).[1] The control group receives the basal diet without the drug.
-
Duration: Studies can range from several days to several weeks to assess both acute and chronic effects.[1][5]
B. Tissue Preparation
-
At the end of the treatment period, animals are euthanized, and their livers are promptly excised and weighed.
-
A portion of the liver is minced and homogenized in a suitable buffer (e.g., ice-cold 0.25 M sucrose solution).
-
The homogenate is then subjected to differential centrifugation to separate subcellular fractions, such as the cytosolic and peroxisomal fractions, for specific enzyme assays.
C. Enzyme Activity Assays
-
Glutathione Transferase: Activity is measured spectrophotometrically by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate is followed at 340 nm.
-
Glutathione Peroxidase: Activity is determined by a coupled assay monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase, GSH, and a peroxide substrate (e.g., H₂O₂ or cumene hydroperoxide).[1]
-
Catalase: Activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Peroxisomal Beta-Oxidation: This is typically measured by monitoring the cyanide-insensitive conversion of [1-¹⁴C]palmitoyl-CoA to acetyl-CoA.
Suppression of Apoptosis
In addition to its effects on metabolic enzymes, this compound has been shown to suppress apoptosis (programmed cell death) in hepatocytes induced by various stimuli, including transforming growth factor beta 1 (TGFβ1), DNA damage, and Fas activation.[10] While the precise signaling pathways for this anti-apoptotic effect are not fully elucidated, it is hypothesized that this compound may act on a core apoptotic mechanism.[10] This suppression of apoptosis, coupled with the induction of cell proliferation, is thought to contribute to the hepatocarcinogenic potential of this compound in rodents.[10][11]
Conclusion
This compound significantly modulates hepatic enzyme activity, primarily through the activation of the PPARα signaling pathway. This leads to a pronounced increase in peroxisome proliferation and the expression of enzymes involved in fatty acid metabolism. Concurrently, this compound has been observed to decrease the activity of certain detoxifying enzymes and suppress apoptosis. The detailed quantitative data and methodologies presented in this guide provide a foundational resource for professionals engaged in drug development and liver research. Further investigation into the intricate downstream effects and the species-specific responses to this compound is warranted to fully understand its pharmacological and toxicological profile.
References
- 1. Effects of the hepatocarcinogen this compound, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition instead of enhancement of lipid peroxidation by pretreatment with the carcinogenic peroxisome proliferator this compound in rat liver exposed to a high single dose of corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound upon the development of diethylnitrosamine-induced enzyme-altered foci within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characteristics of rat liver peroxisomal this compound-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The non-genotoxic hepatocarcinogen this compound suppresses rodent hepatocyte apoptosis induced by TGFbeta1, DNA damage and Fas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitogenic effect in mouse liver induced by a hypolipidemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of Nafenopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin is a hypolipidemic agent and a potent peroxisome proliferator (PP) that has been instrumental in carcinogenicity studies.[1][2] As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, this compound has been shown to induce hepatomegaly and hepatocellular carcinomas in rodents.[1][3] This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies of this compound in rodent models, with a focus on evaluating its effects on the liver. The methodologies outlined are based on established research to ensure reproducibility and accuracy in assessing the compound's biological effects.
Mechanism of Action
This compound acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][5] Activation of PPARα by this compound leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][6] This signaling cascade results in an increased expression of genes involved in fatty acid uptake, transport, and oxidation in both peroxisomes and mitochondria.[7] In rodents, chronic activation of PPARα by this compound leads to a sustained increase in hepatocyte proliferation and a decrease in apoptosis, which are key events in the proposed mode of action for its hepatocarcinogenicity.[8][9]
Data Presentation
Table 1: this compound Dosing Regimens in Rodent Studies
| Species | Strain | Sex | Dose | Route of Administration | Duration | Reference(s) |
| Rat | Sprague-Dawley | Male | 0.5 - 50 mg/kg/day | Oral | 21 days | [3] |
| Rat | Sprague-Dawley | Male | 0.1% in diet | Oral | 7 and 54 days | [8] |
| Rat | F344 | Male | 0.1% in diet | Oral | 25 months | [1] |
| Rat | Wistar | Male | 0.2% in diet | Oral | 3 weeks | [10] |
| Hamster | Syrian | Male | 5 - 250 mg/kg/day | Oral | 21 days | [3] |
| Hamster | Syrian | Male | 0.25% in diet | Oral | 7 and 54 days | [8] |
| Guinea Pig | Dunkin-Hartley | Male | 50 and 250 mg/kg/day | Oral | 21 days | [3] |
| Marmoset | Callithrix jacchus | Male | 50 and 250 mg/kg/day | Oral | 21 days | [3] |
Table 2: Effects of this compound on Liver Parameters in Rodents
| Species | Strain | Parameter | Effect | Duration of Treatment | Reference(s) |
| Rat | Sprague-Dawley | Liver Size | Dose-related increase | 21 days | [3] |
| Rat | Sprague-Dawley | Peroxisomal (palmitoyl-CoA oxidation) Activity | Dose-related increase | 21 days | [3] |
| Rat | Sprague-Dawley | Microsomal (lauric acid 12-hydroxylase) Activity | Dose-related increase | 21 days | [3] |
| Rat | Sprague-Dawley | Replicative DNA Synthesis | Increased | 7 and 54 days | [8] |
| Rat | F344 | Hepatocellular Carcinomas | 73% incidence (11/15) | 18-25 months | [1] |
| Rat | Wistar | Peroxisomal β-oxidation | 10-12-fold increase | 55-59 weeks | [11] |
| Rat | Wistar | Glutathione Peroxidase Activity | 40-50% reduction | 55-59 weeks | [11] |
| Hamster | Syrian | Liver Size | Dose-related increase (less than rat) | 21 days | [3] |
| Hamster | Syrian | Peroxisomal (palmitoyl-CoA oxidation) Activity | Dose-related increase (less than rat) | 21 days | [3] |
| Hamster | Syrian | Replicative DNA Synthesis | No significant effect | 7 and 54 days | [8] |
| Guinea Pig | - | Liver Size | No effect | 21 days | [3] |
| Marmoset | Callithrix jacchus | Liver Size | No effect | 21 days | [3] |
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Male Sprague-Dawley or F344 rats are commonly used for this compound studies due to their responsiveness.[1][3][8]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard laboratory diet and water, unless otherwise specified by the experimental design.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
This compound Administration
-
Route of Administration: Oral administration is the most common route, either through dietary admixture or gavage.[1][3][8][10]
-
Vehicle: For gavage, this compound can be suspended in a suitable vehicle such as corn oil or a 0.5% carboxymethylcellulose solution.
-
Dose Preparation (Dietary Admixture):
-
Determine the required concentration of this compound in the diet (e.g., 0.1% w/w).[1][8]
-
Thoroughly mix the calculated amount of this compound with a small portion of the powdered diet.
-
Gradually add more diet and continue mixing until a homogenous mixture is achieved.
-
Store the prepared diet in airtight containers at 4°C.
-
Measurement of Peroxisomal β-Oxidation
This protocol is adapted from methods described for measuring peroxisomal enzyme activities.[3][12]
-
Liver Homogenate Preparation:
-
Euthanize the animal and immediately excise the liver.
-
Weigh the liver and place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Mince the liver and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is the post-nuclear fraction.
-
-
Assay Procedure (Spectrophotometric):
-
The assay measures the cyanide-insensitive palmitoyl-CoA-dependent reduction of NAD+.
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, coenzyme A, potassium cyanide (to inhibit mitochondrial β-oxidation), and Triton X-100.
-
Add the liver homogenate to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
-
Calculate the enzyme activity based on the rate of NADH formation.
-
Measurement of Replicative DNA Synthesis
This protocol is based on the incorporation of [³H]thymidine.[8]
-
[³H]thymidine Administration:
-
Implant osmotic pumps containing [³H]thymidine subcutaneously in the animals. The pumps should be designed to deliver a constant infusion of the radioisotope over the desired period (e.g., 7 days).[8]
-
-
Tissue Collection and DNA Isolation:
-
At the end of the infusion period, euthanize the animals and collect the livers.
-
Isolate DNA from a portion of the liver using a standard DNA extraction kit or phenol-chloroform extraction method.
-
-
Scintillation Counting:
-
Quantify the amount of DNA in the isolated samples.
-
Measure the radioactivity of a known amount of DNA using a liquid scintillation counter.
-
Express the results as disintegrations per minute (DPM) per microgram of DNA.
-
-
Autoradiography (for Hepatocyte Labeling Index):
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding and sectioning.
-
Coat the slides with photographic emulsion and expose for an appropriate duration.
-
Develop the slides and counterstain with hematoxylin and eosin.
-
Determine the labeling index by counting the number of labeled hepatocyte nuclei per 1000 hepatocytes.
-
Histopathological Analysis
-
Tissue Fixation and Processing:
-
Fix liver samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
-
Staining:
-
Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin (H&E) for general morphology.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
Assess for histopathological changes including:
-
Hepatocellular hypertrophy
-
Peroxisome proliferation (may require electron microscopy for confirmation)
-
Inflammation
-
Necrosis
-
Steatosis
-
Presence of preneoplastic foci, adenomas, and carcinomas.
-
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Rodent Carcinogenicity Study Workflow.
References
- 1. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased susceptibility of aged rats to hepatocarcinogenesis by the peroxisome proliferator this compound and the possible involvement of altered liver foci occurring spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 8. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rodent nongenotoxic hepatocarcinogen and peroxisome proliferator this compound inhibits intercellular communication in rat but not guinea-pig hepatocytes, perturbing S-phase but not apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Role of oxidative stress in age dependent hepatocarcinogenesis by the peroxisome proliferator this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nafenopin Administration in Rats: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the peroxisome proliferator, nafenopin, to rats for experimental studies. The information is intended to guide researchers in designing and executing studies to investigate the pharmacological and toxicological effects of this compound, particularly on hepatic function.
Introduction to this compound
This compound is a hypolipidemic drug known to be a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Its activation of PPARα leads to significant changes in lipid metabolism and a marked increase in the size and number of peroxisomes in hepatocytes, a phenomenon known as peroxisome proliferation.[2][3][4] In rodents, particularly rats, chronic administration of this compound has been associated with hepatomegaly and the development of liver tumors.[4][5] Understanding the protocols for its administration is crucial for studying its mechanism of action and potential therapeutic or toxicological implications.
Quantitative Data Summary
The following tables summarize the typical dosage and administration parameters for this compound studies in rats, compiled from various research articles.
Table 1: this compound Dosage and Administration Routes in Rats
| Parameter | Details | Rat Strain(s) | Study Duration | Reference(s) |
| Oral Gavage | 0.5 - 50 mg/kg/day | Sprague-Dawley | 21 days | [3] |
| Dietary Admixture | 0.1% (w/w) in diet | F344 | Up to 25 months | [4] |
| Dietary Admixture | 0.2% (w/w) in diet | Wistar | 3 weeks | [5] |
| Dietary Admixture | 0.125% (w/w) in diet | Wild-type mice (for comparison) | 2 weeks | [1] |
Table 2: Observed Effects of this compound in Rats
| Effect | Dosage/Route | Rat Strain | Key Findings | Reference(s) |
| Hepatomegaly | 0.1% in diet | F344 | Significant increase in liver weight. | [4] |
| Peroxisome Proliferation | 0.5 - 50 mg/kg/day (oral) | Sprague-Dawley | Dose-related increase in peroxisomal enzyme activities. | [3] |
| Induction of Hepatic Enzymes | 0.5 - 50 mg/kg/day (oral) | Sprague-Dawley | Increased palmitoyl-CoA oxidation and lauric acid 12-hydroxylase activity. | [3] |
| Hepatocellular Carcinomas | 0.1% in diet | F344 | 73% of rats developed hepatocellular carcinomas between 18 and 25 months. | [4] |
| Pancreatic Acinar Cell Tumors | 0.1% in diet | F344 | 10% of rats developed pancreatic tumors. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound administration in rats.
This compound Administration Protocol
3.1.1. Oral Gavage Administration
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The choice of vehicle should be justified and tested for any intrinsic effects.
-
Ensure the final concentration allows for the desired dosage in a volume of 1-5 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the exact volume to be administered.
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.
-
Monitor the animal for any signs of distress during and after the procedure.
-
3.1.2. Dietary Administration
-
Diet Preparation:
-
Calculate the amount of this compound required to achieve the desired percentage in the final diet mixture (e.g., 0.1% w/w).
-
Thoroughly mix the this compound powder with a small portion of the powdered rodent chow.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved. A V-blender or similar equipment is recommended for large batches.
-
Store the prepared diet in a cool, dark, and dry place to prevent degradation of the compound.
-
-
Feeding:
-
Provide the this compound-containing diet and water ad libitum.
-
Measure food consumption regularly to monitor the actual intake of this compound.
-
Replace the medicated diet with a fresh batch at least once a week.
-
Liver Tissue Collection and Homogenization
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and excise the liver.
-
Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the liver dry, weigh it, and record the weight.
-
For histopathology, fix a portion of the liver in 10% neutral buffered formalin.
-
For biochemical assays, snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C until use.
-
-
Liver Homogenization:
-
Thaw the frozen liver tissue on ice.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA) using a Potter-Elvehjem homogenizer with a Teflon pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Collect the supernatant (post-nuclear supernatant) for subsequent subcellular fractionation or enzyme assays.
-
Assay for Peroxisomal β-Oxidation (Palmitoyl-CoA Oxidation)
This assay measures the activity of peroxisomal acyl-CoA oxidase, a key enzyme in the β-oxidation pathway that is induced by peroxisome proliferators.
-
Principle: The assay measures the H2O2 produced during the oxidation of palmitoyl-CoA, which is coupled to a colorimetric reaction.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, Coenzyme A, ATP, and a colorimetric reagent (e.g., a peroxidase substrate).
-
Add the liver homogenate or a subcellular fraction enriched in peroxisomes to the reaction mixture.
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Calculate the enzyme activity based on the rate of color development.
-
Assay for Microsomal Lauric Acid 12-Hydroxylase Activity
This assay measures the activity of cytochrome P450 enzymes, specifically those involved in fatty acid metabolism, which are also induced by this compound.[3][6]
-
Principle: The assay quantifies the conversion of radiolabeled lauric acid to its hydroxylated metabolites by liver microsomes.
-
Procedure:
-
Isolate the microsomal fraction from the liver homogenate by ultracentrifugation.
-
Prepare a reaction mixture containing the microsomal fraction, NADPH, and [1-14C]lauric acid in a suitable buffer.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.
-
Extract the lauric acid and its metabolites into the organic phase.
-
Separate the parent compound from the hydroxylated metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled hydroxylated product using a scintillation counter.
-
Liver Histopathology
-
Tissue Processing:
-
Dehydrate the formalin-fixed liver tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E) for general morphological examination.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for changes in liver architecture, hepatocyte size and morphology, presence of inflammatory infiltrates, and evidence of necrosis, apoptosis, or neoplastic changes.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates PPARα, leading to gene expression changes.
Experimental Workflow for a this compound Rat Study
Caption: Workflow of a typical this compound study in rats.
References
- 1. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal lauric acid hydroxylase activities after treatment of rats with three classical cytochrome P450 inducers and peroxisome proliferating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafenopin in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the peroxisome proliferator, Nafenopin, in primary hepatocyte culture systems. The following protocols and data are intended to facilitate research into the mechanisms of peroxisome proliferator-activated receptor alpha (PPARα) activation, hepatocyte proliferation, and apoptosis.
Introduction
This compound is a non-genotoxic rodent hepatocarcinogen that belongs to the class of compounds known as peroxisome proliferators (PPs). Its effects are primarily mediated through the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell growth.[1][2][3][4][5] In primary rat hepatocyte cultures, this compound has been shown to induce a pleiotropic response characterized by peroxisome proliferation, stimulation of DNA synthesis, and suppression of apoptosis.[1][6][7][8][9][10][11][12] Notably, primary hepatocytes from humans and guinea pigs are generally considered non-responsive to the proliferative effects of PPs like this compound.[13]
This document outlines the standard methodology for isolating and culturing primary hepatocytes, treating them with this compound, and assessing the subsequent cellular and molecular changes.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary hepatocytes as reported in the literature.
Table 1: Effect of this compound on Hepatocyte Apoptosis
| Species | This compound Concentration | Treatment Duration | Effect on Apoptosis | Reference |
| Rat | 50 µM | 24 hours | 40% reduction in TGFβ1-induced apoptosis | [6] |
| Rat | 50 µM | 48 hours | 75% reduction in TGFβ1-induced apoptosis | [6] |
| Rat | 50 µM | Up to 8 days | Significant decrease in spontaneous apoptosis | [6][14] |
| Mouse (PPARα null) | 50 µM | Not specified | No suppression of spontaneous or TGFβ1-induced apoptosis | [15] |
Table 2: Effect of this compound on Hepatocyte Proliferation
| Species | This compound Administration | Treatment Duration | Effect on Proliferation | Reference |
| Mouse (in vivo) | Not specified | 5 days, 6 & 32 weeks | 3-4 fold increase in mitotic and labeling indices | [16] |
| Rat (in vivo) | 0.1% in diet | 7 and 54 days | Increased hepatocyte labeling index and [3H]thymidine incorporation | [17] |
| Mouse (PPARα null) | 50 µM | Not specified | No stimulation of DNA synthesis | [15] |
Table 3: Effect of this compound on Peroxisome Proliferation
| Species | This compound Administration | Treatment Duration | Effect on Peroxisomes | Reference |
| Rat & Mouse (in vivo) | 0.125% and 0.25% in diet | Not specified | Significant and sustained increase in the number of peroxisomes | [7] |
| Rat | In vitro (concentration not specified) | Not specified | Increased numbers of peroxisomes | [18] |
Experimental Protocols
Protocol 1: Isolation of Primary Hepatocytes (Two-Step Collagenase Perfusion)
This protocol is the gold standard for obtaining high-viability primary hepatocytes.[14][16][17][18]
Materials:
-
Perfusion Buffer I (e.g., HBSS without Ca2+ and Mg2+) supplemented with EGTA
-
Perfusion Buffer II (e.g., HBSS with Ca2+ and Mg2+)
-
Collagenase solution (in Perfusion Buffer II)
-
Culture Medium (e.g., William's Medium E supplemented with serum, antibiotics, and other necessary factors)
-
Percoll or similar density gradient medium
-
Sterile surgical instruments
-
Perfusion pump and tubing
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perform a laparotomy to expose the liver and cannulate the portal vein.
-
Initiate perfusion with Perfusion Buffer I at a constant flow rate to flush out the blood and chelate calcium.
-
Once the liver is cleared of blood, switch to the collagenase solution and perfuse until the liver tissue is visibly digested.
-
Excise the digested liver and transfer it to a sterile dish containing culture medium.
-
Gently dissect the liver to release the hepatocytes.
-
Filter the cell suspension through a sterile gauze or cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 3-5 minutes).
-
For purification, resuspend the cell pellet in a density gradient medium (e.g., Percoll) and centrifuge to separate viable hepatocytes from dead cells and non-parenchymal cells.
-
Aspirate the non-viable cell layer and wash the purified hepatocyte pellet with culture medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay and a hemocytometer.
-
Plate the hepatocytes on collagen-coated culture dishes at the desired density in the appropriate culture medium.
Protocol 2: this compound Treatment of Primary Hepatocytes
Materials:
-
Primary hepatocyte cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
Procedure:
-
Allow the primary hepatocytes to attach and form a monolayer for at least 4-6 hours, or as required by your experimental design.
-
Prepare the desired final concentration of this compound (e.g., 50 µM) by diluting the stock solution in fresh culture medium. A vehicle control (medium with the solvent at the same final concentration) should be prepared in parallel.[6][14][15]
-
Aspirate the old medium from the hepatocyte cultures and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24-48 hours for apoptosis assays, or longer for proliferation studies).[6]
-
Proceed with the desired downstream assays.
Protocol 3: Assessment of Hepatocyte Proliferation (BrdU Incorporation Assay)
Materials:
-
This compound-treated and control hepatocyte cultures
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation solution (e.g., methanol-based)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Add BrdU labeling solution to the culture medium of this compound-treated and control cells and incubate for a defined period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells to allow antibody access to the nucleus.
-
Incubate with a primary antibody specific for BrdU.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize and quantify the percentage of BrdU-positive nuclei using a fluorescence microscope.
Protocol 4: Assessment of Hepatocyte Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
This compound-treated and control hepatocyte cultures
-
Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization reagents (as per kit instructions)
-
Nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the this compound-treated and control hepatocytes as per the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei.
-
Analyze the cells by fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.
Visualizations
This compound Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression and cellular responses.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying this compound's effects on primary hepatocytes.
References
- 1. The use of primary cultures of adult rat hepatocytes to study induction of enzymes and DNA synthesis: effect of this compound and electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct mechanical exposure initiates hepatocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced proliferation of peroxisomes in the small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
- 5. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 10. news-medical.net [news-medical.net]
- 11. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of peroxisome proliferator this compound on the cytotoxicity of dihaloalkanes in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of mouse hepatocyte apoptosis by peroxisome proliferators: role of PPARalpha and TNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitogenic effect in mouse liver induced by a hypolipidemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferation in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of this compound, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafenopin-Induced Experimental Liver Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nafenopin, a non-genotoxic peroxisome proliferator, to induce experimental liver tumors in rodents. This model is valuable for studying the mechanisms of non-genotoxic carcinogenesis, evaluating potential cancer therapies, and investigating the role of peroxisome proliferator-activated receptor alpha (PPARα) in liver pathology.
Mechanism of Action
This compound is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis.[1][2] The proposed mechanism for this compound-induced hepatocarcinogenesis is multi-faceted and involves the sustained activation of PPARα, leading to a cascade of downstream events that promote tumor development.[1]
Key events in the mode of action include:
-
Peroxisome Proliferation: this compound induces a dramatic increase in the number and size of peroxisomes in hepatocytes.[3][4] This leads to a significant elevation in the activity of peroxisomal β-oxidation enzymes, which are a source of reactive oxygen species (ROS) such as hydrogen peroxide.[5][6]
-
Oxidative Stress: The overproduction of ROS can overwhelm the cellular antioxidant defense mechanisms, leading to oxidative stress and potential damage to cellular macromolecules, including DNA.[5][6]
-
Alteration of Cell Growth Pathways: this compound stimulates hepatocyte proliferation and suppresses apoptosis (programmed cell death).[7][8][9] This imbalance in cell turnover contributes to the clonal expansion of initiated cells. The mitogen-activated protein (MAP) kinase signaling pathway has been implicated in these effects.[7]
-
Tumor Promotion: this compound acts as a potent tumor promoter, meaning it enhances the development of tumors from spontaneously or chemically initiated cells.[10][11][12] It selectively promotes the growth of specific subtypes of preneoplastic foci.[10][11]
Signaling Pathways in this compound-Induced Hepatocarcinogenesis
The signaling cascade initiated by this compound is complex and involves the interplay of various cellular components. The primary event is the activation of PPARα, which then influences multiple downstream pathways.
Experimental Protocols
Two primary protocols are commonly employed for inducing liver tumors with this compound: a two-stage initiation-promotion model and a chronic dietary administration model.
Protocol 1: Two-Stage Initiation-Promotion Model in Rats
This model is designed to study the tumor-promoting effects of this compound following initiation with a known carcinogen.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.[10]
-
Initiation: A single intraperitoneal injection of a carcinogen, such as aflatoxin B1 (AFB1), is administered at a dose of 2 mg/kg body weight to initiate liver cells.[10]
-
Recovery Period: Animals are allowed a recovery period of approximately two weeks on a standard diet.[10]
-
Promotion: Following recovery, rats are fed a diet containing this compound. A daily dose of 100 mg/kg body weight is typically used.[10]
-
Duration: The promotion phase can last from 40 to 70 weeks, during which tumor development is monitored.[10]
-
Endpoint Analysis: At the end of the study, livers are excised for gross examination, and tumor incidence, multiplicity, and size are recorded. Histopathological analysis is performed to classify the liver lesions (foci of cellular alteration, adenomas, and carcinomas).
Protocol 2: Chronic Dietary Administration in Rodents
This protocol is used to assess the complete carcinogenic potential of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or various mouse strains can be used.[5][13]
-
Administration: this compound is administered continuously in the diet.
-
Duration: The duration of treatment can range from 60 weeks to 20 months.[13][14]
-
Endpoint Analysis: Similar to the initiation-promotion model, the study endpoint involves the assessment of liver tumor development through gross and microscopic examination.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-induced liver tumors.
Table 1: Tumor Incidence and Multiplicity in a Two-Stage Initiation-Promotion Model in Rats
| Treatment Group | Duration (weeks) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| AFB1 alone | 70 | 20 | 0.2 |
| This compound alone | 70 | 10 | 0.1 |
| AFB1 + this compound | 70 | 100 | 8.5 |
| Data adapted from a study in male Wistar rats.[10] |
Table 2: Liver Tumor Development with Chronic this compound Administration
| Animal Model | This compound Dose | Duration | Tumor Incidence (%) | Tumor Type |
| Male Sprague-Dawley Rats | 0.05% in diet | 60 weeks | Present in some rats | Nodules and Tumors |
| Acatalasemic Mice | 0.1% then 0.05% in diet | 18-20 months | 100 | Hepatocellular Carcinomas |
| Male F344 Rats | 0.1% in diet | 18-25 months | 73 | Hepatocellular Carcinomas |
| Data compiled from multiple studies.[13][14][15] |
Table 3: Effect of this compound on Preneoplastic Foci in Female Rat Liver (Initiation-Promotion Model)
| Treatment Group | Duration of this compound (weeks) | Number of Basophilic Foci/cm² |
| AFB1 alone | 70 | <1 |
| AFB1 + this compound | 70 | ~20 |
| Data highlights the selective promotion of a specific phenotype of altered hepatic foci.[10][11] |
Concluding Remarks
The use of this compound provides a robust and reproducible model for studying non-genotoxic hepatocarcinogenesis. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers aiming to utilize this model in their studies. Careful consideration of the experimental design, including the choice of animal model, dosage, and duration of treatment, is crucial for obtaining meaningful and interpretable results. The signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental procedures.
References
- 1. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα: energy combustion, hypolipidemia, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of oxidative stress in age dependent hepatocarcinogenesis by the peroxisome proliferator this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of MAP kinase signalling pathways in the mode of action of peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor promotion by the peroxisome proliferator this compound involving a specific subtype of altered foci in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased susceptibility of aged rats to hepatocarcinogenesis by the peroxisome proliferator this compound and the possible involvement of altered liver foci occurring spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the hepatic effects of this compound and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatocellular carcinomas in acatalasemic mice treated with this compound, a hypolipidemic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafenopin Dose-Response Analysis in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin is a hypolipidemic agent and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. While investigated for its therapeutic potential, its toxicological profile, particularly its hepatocarcinogenicity in rodents, has been a significant area of research. Understanding the dose-response relationship of this compound is crucial for assessing its safety and elucidating its mechanisms of toxicity. These application notes provide a summary of quantitative data from toxicology studies and detailed protocols for key experimental assays.
Data Presentation: Quantitative Dose-Response Data
The following tables summarize the dose-dependent effects of this compound on various toxicological endpoints observed in rodent studies.
Table 1: Effect of this compound on Liver Weight in Male Rodents
| Species | Dose | Duration | Change in Relative Liver Weight (% of control) | Reference |
| Sprague-Dawley Rat | 0.1% in diet | 7 days | Sustained increase | [1] |
| Sprague-Dawley Rat | 0.1% in diet | 54 days | Sustained increase | [1] |
| Sprague-Dawley Rat | 0.05% in diet | 1, 15, 40, 60 weeks | Sustained increase | [2] |
| Sprague-Dawley Rat | 0.5 - 50 mg/kg/day (oral) | 21 days | Dose-related increase | [3] |
| Syrian Hamster | 0.25% in diet | 7 days | Sustained increase | [1] |
| Syrian Hamster | 0.25% in diet | 54 days | Sustained increase | [1] |
| Syrian Hamster | 5 - 250 mg/kg/day (oral) | 21 days | Dose-related increase (less than rat) | [3] |
| Guinea Pig | 50 and 250 mg/kg/day (oral) | 21 days | No effect | [3] |
| Marmoset | 50 and 250 mg/kg/day (oral) | 21 days | No effect | [3] |
| Wistar Rat | 0.2% in diet | 3 weeks | Marked hepatomegaly (50% increase in total liver DNA) | [4] |
| Mouse | Not specified | 1, 6, 32 weeks | 1.5-2.0-fold increase in total hepatic DNA | [5] |
Table 2: Dose-Response of this compound on Hepatic Enzyme Activities in Male Rats
| Enzyme | Dose | Duration | Effect | Reference |
| Peroxisomal & Microsomal Fatty Acid-Oxidizing Enzymes | 0.1% in diet | 7 and 54 days | Induction | [1] |
| Peroxisomal Fatty Acid β-oxidation | 80 mg/kg/day (oral) | up to 28 days | Induction | [6] |
| Palmitoyl-CoA Oxidation | 0.5 - 50 mg/kg/day (oral) | 21 days | Dose-related induction | [3] |
| Lauric Acid 12-Hydroxylase | 0.5 - 50 mg/kg/day (oral) | 21 days | Dose-related induction | [3] |
| Catalase | 0.03 mmol/kg in diet | up to 24 weeks | Increased activity | [7] |
| Catalase | 0.125% and 0.25% in diet | Not specified | Two-fold increase in activity | [8] |
| Cytosolic Glutathione Transferase | 0.03 mmol/kg in diet | up to 24 weeks | Markedly decreased activity | [7] |
| Cytosolic Glutathione Peroxidase | 0.03 mmol/kg in diet | up to 24 weeks | Decreased activity | [7] |
| Cytosolic GSH Peroxidase | 80 mg/kg/day (oral) | up to 28 days | Decreased | [6] |
Table 3: Effect of this compound on Replicative DNA Synthesis in Male Rodents
| Species | Dose | Duration | Hepatocyte Labeling Index (% of control) | Reference |
| Sprague-Dawley Rat | 0.1% in diet | 7 and 54 days | Increased | [1] |
| Sprague-Dawley Rat | 0.05% in diet | 1 week | Increased | [2] |
| Sprague-Dawley Rat | 0.05% in diet | 15-60 weeks | No sustained increase | [2] |
| Sprague-Dawley Rat | 0.05% in diet | 7 days | >50% labeled hepatocytes (from 3% in controls) | [9] |
| Sprague-Dawley Rat | 0.05% in diet | 28-30 days | No effect | [9] |
| Syrian Hamster | 0.25% in diet | 7 and 54 days | No significant effect | [1] |
| Syrian Hamster | 0.25% in diet | up to 60 weeks | No marked effect | [2] |
| Mouse | Not specified | 5 days, 6 weeks, 32 weeks | 3-4 fold increase in labeling indices | [5] |
Signaling Pathway
This compound exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the dose-response tables are provided below.
Peroxisomal β-Oxidation Activity Assay
This protocol measures the rate of fatty acid oxidation in isolated peroxisomes, a key indicator of peroxisome proliferation.
Materials:
-
Liver tissue homogenate
-
Sucrose buffer (0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM KCN, 1 mM NAD+, 0.1 mM FAD, 0.1 mM Coenzyme A, 2 mM ATP, 2 mM MgCl2)
-
Substrate: [1-14C]Palmitoyl-CoA
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Homogenization: Homogenize fresh liver tissue in ice-cold sucrose buffer.
-
Fractionation: Centrifuge the homogenate at 600 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 25,000 x g for 20 minutes to pellet peroxisomes and mitochondria. Resuspend the pellet in sucrose buffer.
-
Assay Reaction: In a reaction tube, combine the resuspended peroxisome/mitochondria fraction with the assay buffer.
-
Initiation: Start the reaction by adding [1-14C]Palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding perchloric acid.
-
Quantification: Centrifuge to pellet the protein. Measure the radioactivity of the acid-soluble supernatant, which contains the 14C-acetyl-CoA generated from β-oxidation, using a scintillation counter.
-
Calculation: Express the activity as nmol of [1-14C]Palmitoyl-CoA oxidized per minute per mg of protein.
Microsomal Lauric Acid 12-Hydroxylase Activity Assay
This assay quantifies the activity of a specific cytochrome P450 enzyme induced by this compound.
Materials:
-
Liver tissue homogenate
-
Microsome isolation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Assay buffer (0.1 M potassium phosphate buffer, pH 7.4)
-
Substrate: [1-14C]Lauric acid
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Microsome Isolation: Homogenize liver tissue in ice-cold isolation buffer. Centrifuge at 9,000 x g for 20 minutes to remove mitochondria. Centrifuge the supernatant at 105,000 x g for 60 minutes to pellet the microsomes. Resuspend the microsomal pellet in assay buffer.
-
Assay Reaction: In a reaction tube, combine the microsomal fraction, assay buffer, and the NADPH generating system.
-
Initiation: Add [1-14C]Lauric acid to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination and Extraction: Stop the reaction by adding acid and extract the metabolites with an organic solvent.
-
Separation and Quantification: Separate the parent lauric acid from its hydroxylated metabolites using TLC or HPLC. Quantify the amount of 12-hydroxylauric acid formed by phosphorimaging or scintillation counting of the corresponding spot/peak.
-
Calculation: Express the activity as nmol of 12-hydroxylauric acid formed per minute per mg of microsomal protein.
Replicative DNA Synthesis Assay (In Vivo)
This protocol assesses the rate of hepatocyte proliferation in response to this compound treatment using osmotic pumps for continuous delivery of a labeled nucleoside.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats)
-
This compound-containing or control diet
-
Alzet® osmotic pumps
-
[3H]Thymidine or 5-bromo-2'-deoxyuridine (BrdU)
-
Anesthetic
-
Surgical tools for subcutaneous implantation
-
Formalin for tissue fixation
-
Paraffin for embedding
-
Microtome
-
For [3H]Thymidine: Autoradiography emulsion, developer, and fixer
-
For BrdU: Anti-BrdU antibody, secondary antibody, and detection system (e.g., DAB)
-
Microscope
Procedure:
-
Animal Dosing: Acclimatize animals and provide them with either a control diet or a diet containing the desired concentration of this compound.
-
Osmotic Pump Preparation and Implantation:
-
Fill Alzet® osmotic pumps with a sterile solution of [3H]thymidine or BrdU according to the manufacturer's instructions to deliver the label for a specific duration (e.g., 7 days).
-
Anesthetize the animal.
-
Surgically implant the filled osmotic pump subcutaneously in the dorsal region.
-
-
Tissue Collection and Processing:
-
At the end of the labeling period, euthanize the animals.
-
Perfuse the liver with saline and then fix with formalin.
-
Excise the liver and embed it in paraffin.
-
-
Histology and Labeling Detection:
-
Section the paraffin-embedded liver tissue using a microtome.
-
For [3H]thymidine: Perform autoradiography by coating the slides with emulsion and exposing them in the dark. Develop and counterstain the slides.
-
For BrdU: Perform immunohistochemistry using an anti-BrdU antibody and a suitable detection system. Counterstain the slides.
-
-
Quantification (Hepatocyte Labeling Index):
-
Under a microscope, count the number of labeled hepatocyte nuclei and the total number of hepatocyte nuclei in multiple random fields of view.
-
Calculate the Hepatocyte Labeling Index (LI) as: LI (%) = (Number of labeled hepatocytes / Total number of hepatocytes) x 100.
-
Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST, an important enzyme in the detoxification of xenobiotics.
Materials:
-
Liver cytosolic fraction
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Substrates: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH)
-
Spectrophotometer
Procedure:
-
Cytosol Preparation: Homogenize liver tissue and prepare the cytosolic fraction by ultracentrifugation (supernatant after 105,000 x g centrifugation).
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and GSH.
-
Initiation: Add the liver cytosol to the cuvette, followed by CDNB to start the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for several minutes. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the product and express it as nmol of CDNB conjugated per minute per mg of cytosolic protein.
References
- 1. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the hepatic effects of this compound and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitogenic effect in mouse liver induced by a hypolipidemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the hepatocarcinogen this compound, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocellular DNA synthesis in rats given peroxisome proliferating agents: comparison of WY-14,643 to clofibric acid, this compound and LY171883 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Peroxisome Proliferation after Nafenopin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and analysis of peroxisome proliferation in response to nafenopin, a model peroxisome proliferator. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Introduction
This compound is a hypolipidemic drug and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its administration in rodents leads to a significant increase in the number and size of peroxisomes, primarily in the liver. This proliferation is accompanied by the induction of genes encoding for proteins involved in fatty acid metabolism, which are housed within these organelles. Immunohistochemistry is a powerful technique to visualize and quantify these changes at the cellular and subcellular level, providing crucial insights into the pharmacological and toxicological effects of this compound and other peroxisome proliferators.
The primary mechanism of this compound-induced peroxisome proliferation is mediated through the activation of PPARα.[1] This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in peroxisomal β-oxidation, such as acyl-CoA oxidase (ACOX1) and catalase.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on rodent liver.
Table 1: Effect of this compound on Liver Weight in Rats
| Treatment Group | Duration | Relative Liver Weight (% of Body Weight) | Fold Change vs. Control | Reference |
| Control | 7 days | 3.5 ± 0.2 | - | [1] |
| This compound (0.1% in diet) | 7 days | 6.5 ± 0.3 | ~1.9 | [1] |
| Control | 54 days | 3.8 ± 0.1 | - | [2] |
| This compound (0.1% in diet) | 54 days | 7.2 ± 0.4 | ~1.9 | [2] |
| Control | 3 weeks | Not specified | - | [3] |
| This compound (0.2% in diet) | 3 weeks | 50% increase in total liver DNA content | - | [3] |
Table 2: Effect of this compound on Peroxisomal Enzyme Activity in Rat Liver
| Enzyme | Treatment Group | Duration | Enzyme Activity (units/mg protein) | Fold Change vs. Control | Reference |
| Peroxisomal β-oxidation | Control (Vitamin A Sufficient) | 7 days | Not specified | - | [1] |
| Peroxisomal β-oxidation | This compound (Vitamin A Sufficient) | 7 days | Not specified | 16-fold | [1] |
| Peroxisomal β-oxidation | Control (Vitamin A Deficient) | 7 days | Not specified | - | [1] |
| Peroxisomal β-oxidation | This compound (Vitamin A Deficient) | 7 days | Not specified | 18-fold | [1] |
| Palmitoyl-CoA oxidation | Control | 21 days | ~2 nmol/min/mg protein | - | [4] |
| Palmitoyl-CoA oxidation | This compound (50 mg/kg/day) | 21 days | ~25 nmol/min/mg protein | ~12.5 | [4] |
| Catalase | Control | Not specified | Not specified | - | |
| Catalase | This compound (0.125% and 0.25% in diet) | Not specified | Not specified | 2-fold |
Signaling Pathway
The signaling cascade initiated by this compound leading to peroxisome proliferation is a well-characterized pathway. The following diagram illustrates the key molecular events.
Caption: this compound signaling pathway leading to peroxisome proliferation.
Experimental Protocols
This section provides detailed protocols for the immunohistochemical detection of peroxisomal proliferation markers in this compound-treated rodent liver tissue.
Experimental Workflow
The overall experimental workflow for immunohistochemical analysis is depicted below.
Caption: Immunohistochemistry experimental workflow.
Protocol 1: Immunohistochemistry for Catalase in Rat Liver
This protocol is adapted from general immunohistochemistry guidelines and specific information on catalase localization.
Materials:
-
Paraffin-embedded this compound-treated and control rat liver tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Catalase polyclonal antibody
-
Biotinylated secondary antibody: Goat anti-Rabbit IgG
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Catalase antibody in blocking solution (start with a 1:200 dilution and optimize).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate sections through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Protocol 2: Immunohistochemistry for Acyl-CoA Oxidase (ACOX1) in Mouse Liver
This protocol is a general guide and may require optimization for the specific primary antibody used.
Materials:
-
Paraffin-embedded this compound-treated and control mouse liver tissue sections (4-5 µm)
-
All reagents listed in Protocol 1
-
Primary antibody: Rabbit anti-ACOX1 polyclonal antibody
Procedure:
The procedure is largely identical to Protocol 1, with the key difference being the primary antibody used.
-
Deparaffinization, Rehydration, Antigen Retrieval, and Blocking: Follow steps 1-3 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-ACOX1 antibody in blocking solution (start with a 1:100 to 1:500 dilution range and optimize based on the manufacturer's datasheet).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation, Detection, Counterstaining, and Mounting: Follow steps 5-7 from Protocol 1.
Expected Results
In this compound-treated liver sections, a significant increase in the number and intensity of positively stained puncta within the cytoplasm of hepatocytes is expected when using antibodies against catalase or ACOX1. These puncta correspond to peroxisomes. In contrast, control liver sections will show a much lower basal level of staining. Quantitative analysis of the stained area or the number of positive puncta per cell can be performed using image analysis software to provide a robust measure of peroxisome proliferation.
Troubleshooting
-
No Staining: Check antibody dilutions, incubation times, and the antigen retrieval method. Ensure the primary antibody is validated for IHC.
-
High Background: Increase blocking time, use a higher dilution of the primary or secondary antibody, or add a detergent like Tween-20 to the wash buffers.
-
Non-specific Staining: Ensure adequate blocking and use of appropriate negative controls (e.g., omitting the primary antibody).
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to study the effects of this compound and other compounds on peroxisome proliferation, contributing to a deeper understanding of their mechanisms of action in drug development and toxicology.
References
- 1. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Nafenopin-Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and expected outcomes for analyzing gene expression changes in liver tissue following treatment with the peroxisome proliferator, Nafenopin.
Introduction
This compound is a hypolipidemic drug and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its administration is known to induce significant changes in hepatic gene expression, primarily through the activation of the PPARα signaling pathway. This leads to a variety of physiological effects, including peroxisome proliferation, modulation of lipid metabolism, and in rodents, hepatomegaly. Understanding the specific genes and pathways affected by this compound is crucial for elucidating its mechanism of action, identifying potential biomarkers of exposure, and assessing its therapeutic and toxicological implications.
This document provides detailed protocols for key experiments in gene expression analysis, summarizes expected quantitative changes in gene expression, and visualizes the primary signaling pathway and experimental workflows involved.
Data Presentation: Quantitative Gene Expression Changes
Table 1: Upregulated Genes in this compound-Treated Liver Tissue
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Reference |
| PBE | Peroxisomal Bifunctional Enzyme | Fatty acid β-oxidation | ~5-fold | [1] |
| CAT | Catalase | Decomposition of hydrogen peroxide | ~2-fold | [1] |
| Acox1 | Acyl-CoA Oxidase 1 | Fatty acid β-oxidation | Not specified | |
| Cpt1a | Carnitine Palmitoyltransferase 1A | Fatty acid transport into mitochondria | Not specified | |
| Cyp4a1 | Cytochrome P450, family 4, subfamily a, polypeptide 1 | Fatty acid ω-hydroxylation | Not specified | |
| Fabp1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | Not specified | |
| Ehhadh | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Fatty acid β-oxidation | Not specified | |
| Acsl1 | Acyl-CoA Synthetase Long Chain Family Member 1 | Fatty acid activation | Not specified |
Table 2: Downregulated Genes in this compound-Treated Liver Tissue
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Reference |
| G6pc | Glucose-6-Phosphatase, Catalytic Subunit | Gluconeogenesis | Not specified | |
| Scd1 | Stearoyl-CoA Desaturase 1 | Fatty acid synthesis | Not specified | |
| Fasn | Fatty Acid Synthase | Fatty acid synthesis | Not specified |
Signaling Pathway
The primary mechanism of action of this compound in the liver is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The following diagram illustrates this signaling pathway.
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflows
The following diagram outlines the typical experimental workflow for analyzing gene expression changes in this compound-treated liver tissue using microarray or qPCR.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Total RNA Isolation from Liver Tissue
This protocol is adapted from standard Trizol-based RNA extraction methods.
Materials:
-
Fresh or frozen liver tissue (50-100 mg)
-
TRIzol® Reagent or similar
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Add 1 mL of TRIzol® Reagent to the liver tissue in a homogenizer tube.
-
Homogenize the tissue until no visible particles remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropyl alcohol to the aqueous phase.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.
-
Incubate in a heat block at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or by gel electrophoresis.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes a general procedure for first-strand cDNA synthesis. It is recommended to use a commercial kit and follow the manufacturer's instructions.
Materials:
-
Total RNA (1-5 µg)
-
Reverse Transcriptase (e.g., M-MLV or SuperScript)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
RNase inhibitor
-
Reaction buffer (supplied with the reverse transcriptase)
-
RNase-free water
Procedure:
-
Primer Annealing:
-
In a sterile, RNase-free PCR tube, combine:
-
Total RNA (1-5 µg)
-
Oligo(dT) primers or random hexamers (50-100 ng)
-
dNTP mix (1 µL)
-
RNase-free water to a final volume of 10 µL.
-
-
Heat the mixture to 65°C for 5 minutes and then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix containing:
-
5X Reaction Buffer (4 µL)
-
0.1 M DTT (2 µL)
-
RNase Inhibitor (1 µL)
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Add 1 µL of Reverse Transcriptase (200 units/µL).
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 42°C for 50 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
This protocol provides a general guideline for qPCR using SYBR Green-based detection.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers (10 µM each)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix for each gene to be analyzed. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix (10 µL)
-
Forward Primer (10 µM) (0.5 µL)
-
Reverse Primer (10 µM) (0.5 µL)
-
Nuclease-free water (4 µL)
-
cDNA template (5 µL of a 1:10 dilution)
-
-
It is recommended to prepare a master mix for multiple reactions to ensure consistency.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling:
-
A typical qPCR cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method or a standard curve.
-
Microarray Analysis
Microarray experiments are complex and are typically performed using commercial platforms and kits. The following is a generalized workflow.
Materials:
-
Total RNA
-
cDNA synthesis and labeling kit
-
Microarray slides
-
Hybridization chamber and oven
-
Wash buffers
-
Microarray scanner
-
Data analysis software
Procedure:
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using a reverse transcription reaction that incorporates a fluorescent dye (e.g., Cy3 or Cy5) or a label that can be subsequently stained with a fluorescent molecule.
-
-
Hybridization:
-
Apply the labeled cDNA to the microarray slide.
-
Incubate the slide in a hybridization chamber at a specific temperature for several hours to allow the labeled cDNA to bind to the complementary probes on the array.
-
-
Washing:
-
Wash the microarray slide with a series of buffers to remove unbound and non-specifically bound cDNA.
-
-
Scanning:
-
Scan the microarray slide using a laser scanner to detect the fluorescence intensity at each spot on the array.
-
-
Data Analysis:
-
Use specialized software to quantify the fluorescence intensity of each spot.
-
Perform background correction, normalization, and statistical analysis to identify genes that are differentially expressed between the this compound-treated and control groups.
-
Perform pathway and functional enrichment analysis on the list of differentially expressed genes to identify the biological processes affected by this compound treatment.
-
References
Application Notes and Protocols for Metabolomic Profiling of Liver Following Nafenopin Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected metabolic perturbations in the liver following exposure to the peroxisome proliferator, Nafenopin. Detailed protocols for sample preparation, metabolite extraction, and analysis are included to guide researchers in designing and executing similar metabolomic studies.
Introduction
This compound is a hypolipidemic drug and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its administration is known to cause significant metabolic reprogramming in the liver, primarily affecting lipid metabolism.[2] Metabolomic profiling of the liver after this compound exposure is a critical tool for understanding its mechanism of action, identifying biomarkers of exposure and effect, and assessing potential hepatotoxicity. This compound treatment in rodents leads to hepatomegaly, an increase in the number and size of peroxisomes, and a corresponding increase in the activity of peroxisome-associated enzymes.[3][4]
Expected Metabolic Perturbations
Exposure to this compound primarily impacts fatty acid metabolism through the activation of PPARα. This nuclear receptor regulates the expression of genes involved in fatty acid uptake, activation, and oxidation in mitochondria and peroxisomes.[5] Key metabolic changes include:
-
Increased Fatty Acid Oxidation: Upregulation of enzymes involved in β-oxidation leads to an increased catabolism of fatty acids.
-
Altered Lipid Profile: Changes in the concentrations of various lipid species, including a potential reduction in hepatic triacylglycerol levels.[6]
-
Impact on Amino Acid Metabolism: Alterations in the levels of various amino acids have been observed in response to liver stress and metabolic reprogramming.[7][8]
Quantitative Data Summary
The following table summarizes the reported quantitative changes in the activity of key hepatic enzymes following this compound exposure in mice. This data is crucial for understanding the magnitude of the metabolic shift induced by the compound.
| Enzyme | Fold Change (vs. Control) | Reference |
| Short-chain Carnitine Acyltransferase | 8- to 26-fold increase | [3] |
| Medium-chain Carnitine Acyltransferase | 4- to 11-fold increase | [3] |
| Catalase | 2- to 3-fold increase | [3] |
| Alpha-glycerophosphate Dehydrogenase | 2- to 3-fold increase | [3] |
| Long-chain Carnitine Acyltransferase | 2- to 4-fold increase | [3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for liver metabolomics and are tailored for a study investigating the effects of this compound.[9]
Animal Dosing and Sample Collection
-
Animal Model: Male Wistar rats or Swiss-Webster mice are commonly used.[3]
-
Dosing: this compound can be administered via oral gavage or mixed in the diet at a specified concentration (e.g., 90 mg/kg body weight per day).[6] A control group receiving the vehicle (e.g., corn oil) should be included.
-
Sample Collection:
-
At the designated time point, euthanize the animals using an approved method.
-
Immediately excise the liver and rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
For metabolomics, it is critical to rapidly quench metabolic activity. Freeze-clamp a portion of the liver using tongs pre-chilled in liquid nitrogen.
-
Store the frozen liver samples at -80°C until further processing.
-
Metabolite Extraction from Liver Tissue (for LC-MS Analysis)
This protocol is designed to extract a broad range of polar and nonpolar metabolites.
-
Preparation:
-
Pre-chill all tubes, solvents, and equipment to -20°C or on dry ice.
-
Prepare an extraction solvent of methanol:water (80:20, v/v).
-
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Place the frozen tissue in a pre-chilled 2 mL tube containing ceramic beads.
-
Add 1 mL of the ice-cold methanol:water extraction solvent.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep the samples on ice or in a cold block during homogenization.
-
-
Extraction:
-
Vortex the homogenate for 1 minute.
-
Incubate the samples on ice for 20 minutes to allow for metabolite extraction.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) without heat.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent for your analytical platform (e.g., 100 µL of acetonitrile:water, 1:1, v/v for reversed-phase LC-MS).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Untargeted Metabolomic Analysis by UPLC-QTOF MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating a wide range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute both polar and nonpolar compounds.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Instrument: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is recommended for its high resolution and mass accuracy.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS and MS/MS spectra for metabolite identification.
-
Mass Range: A scan range of m/z 50-1000 is typically sufficient.
-
Visualizations
Signaling Pathway
Caption: this compound activates the PPARα-RXR heterodimer, leading to changes in gene expression.
Experimental Workflow
Caption: Workflow for liver metabolomics after this compound exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of this compound, a hypolipidemic drug on liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hepatic effects of hypolipidemic drugs (clofibrate, this compound, tibric acid, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogenic effect in mouse liver induced by a hypolipidemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition instead of enhancement of lipid peroxidation by pretreatment with the carcinogenic peroxisome proliferator this compound in rat liver exposed to a high single dose of corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomics, metabolomics, and in-silico drug predictions for liver damage in young and aged burn victims - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and evaluation of metabolite extraction protocols for untargeted metabolic profiling of liver samples by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Nafenopin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin is a hypolipidemic agent and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. In preclinical research, it is widely used as a model compound to study peroxisome proliferation and non-genotoxic hepatocarcinogenesis in rodents. This document provides detailed application notes and protocols for the in vivo delivery of this compound in experimental settings, based on findings from various scientific studies.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize quantitative data on the effects of this compound administration in various animal models.
Table 1: Effects of Dietary this compound Administration on Liver Weight and Enzyme Activity
| Animal Model | This compound Concentration in Diet | Duration | Key Effects |
| Male Sprague-Dawley Rats | 0.1% | 7 and 54 days | Sustained increase in liver weight; Induction of hepatic peroxisomal and microsomal fatty acid-oxidizing enzyme activities.[1] |
| Male Syrian Hamsters | 0.25% | 7 and 54 days | Sustained increase in liver weight; Induction of hepatic peroxisomal and microsomal fatty acid-oxidizing enzyme activities (less responsive than rats).[1] |
| Male F344 Rats | 0.03 mmol/kg | Up to 24 weeks | Increased numbers of hepatic peroxisomes; Increased catalase activity; Markedly decreased cytosolic glutathione transferase activities. |
| Male Wistar Rats | 90 mg/kg body weight per day | 10-11 days | Sevenfold induction of peroxisomal beta-oxidation (PBOX).[2] |
| Acatalasemic Mice | 0.1% for 12 months, then 0.05% | 20 months | Development of hepatocellular carcinomas in 100% of surviving mice. |
Table 2: Effects of Oral this compound Administration on Hepatic Parameters
| Animal Model | Dosage | Duration | Key Effects |
| Male Sprague-Dawley Rats | 0.5-50 mg/kg/day | 21 days | Dose-related increases in liver size; Induction of peroxisomal and microsomal fatty acid oxidizing enzyme activities. |
| Syrian Hamsters | 5-250 mg/kg/day | 21 days | Dose-related increases in liver size and enzyme activities (less responsive than rats). |
| Dunkin-Hartley Guinea Pigs | 50 and 250 mg/kg/day | 21 days | No effect on liver size; Only comparatively small changes in enzyme activities. |
| Marmosets (Callithrix jacchus) | 50 and 250 mg/kg/day | 21 days | No effect on liver size; Only comparatively small changes in enzyme activities. |
Note on Pharmacokinetic Data: Despite a comprehensive literature search, specific pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability, were not available in the reviewed scientific articles. This represents a notable gap in the publicly accessible data for this compound.
Experimental Protocols
Protocol 1: Dietary Administration of this compound in Rodents
This protocol is suitable for long-term studies investigating the chronic effects of this compound.
Materials:
-
This compound powder
-
Standard rodent chow (powdered or meal form)
-
A suitable binder (e.g., corn starch)
-
Water
-
Food mixer
-
Pellet maker (optional)
-
Drying oven (if preparing pellets)
Procedure:
-
Dose Calculation: Determine the desired concentration of this compound in the diet (e.g., 0.1% w/w). Calculate the amount of this compound needed for the total amount of diet to be prepared.
-
Pre-mixing: To ensure homogenous distribution, create a pre-mix by blending the calculated amount of this compound with a small portion of the powdered chow.
-
Final Mixing: Gradually add the pre-mix to the bulk of the powdered chow in a food mixer and mix thoroughly.
-
Pellet Preparation (Optional): a. Add a small amount of binder (e.g., corn starch) and slowly add water to the mixed diet to form a dough-like consistency. b. Extrude the dough using a pellet maker to form uniform pellets. c. Dry the pellets in a drying oven at a low temperature (e.g., 40-50°C) until they are hard and have a low moisture content.
-
Storage: Store the this compound-containing diet in a cool, dry, and dark place to prevent degradation of the compound.
-
Administration: Provide the medicated diet to the animals ad libitum, replacing it with a fresh batch regularly (e.g., every 2-3 days) to ensure stability and palatability.
Protocol 2: Oral Gavage Administration of this compound in Rodents
This protocol is suitable for studies requiring precise dosing of this compound at specific time points.
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil)
-
Balance
-
Vortex mixer or sonicator
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Dosing Solution Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the dosing volume (typically 5-10 ml/kg for rats). b. Weigh the this compound powder accurately. c. Suspend or dissolve the this compound in the chosen vehicle. Corn oil is a suitable vehicle for lipophilic compounds like this compound.[2] d. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare the dosing solution fresh daily if the stability of the formulation is unknown.
-
Animal Handling and Dosing: a. Weigh the animal to determine the exact volume of the dosing solution to be administered. b. Gently restrain the animal. c. Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib). d. Attach the gavage needle to the syringe containing the dosing solution. e. Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. f. Slowly administer the dosing solution. g. Gently remove the gavage needle.
-
Post-Dosing Monitoring: Observe the animal for a short period after dosing to ensure there are no signs of distress or regurgitation.
Signaling Pathways and Experimental Workflows
This compound-Activated PPARα Signaling Pathway
This compound exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell growth.
Caption: this compound activates PPARα, leading to downstream gene transcription.
Experimental Workflow for In Vivo this compound Study
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.
Caption: A typical workflow for an in vivo this compound experiment.
References
Quantifying Peroxisome Proliferation in Response to Nafenopin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin is a hypolipidemic agent and a potent peroxisome proliferator, primarily in rodents. Its mechanism of action is mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis.[1][2] Activation of PPARα by this compound leads to a significant increase in the number and size of peroxisomes, particularly in hepatocytes.[3][4] This phenomenon, known as peroxisome proliferation, is a key indicator of the biological activity of this compound and other PPARα agonists.
Quantifying the extent of peroxisome proliferation is crucial for understanding the potency and efficacy of compounds like this compound, as well as for assessing their potential toxicological effects, such as hepatocarcinogenesis in rodents. This document provides detailed application notes and protocols for the quantitative analysis of this compound-induced peroxisome proliferation in rat liver tissue. The methodologies described herein cover biochemical assays, gene expression analysis, and ultrastructural examination to provide a comprehensive assessment of this cellular response.
Signaling Pathway of this compound-Induced Peroxisome Proliferation
This compound, as a PPARα agonist, initiates a signaling cascade that results in the upregulation of genes responsible for peroxisome proliferation and fatty acid oxidation. The binding of this compound to PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[2][5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of peroxisome proliferation in male Sprague-Dawley rats following 21 days of oral administration.[7]
Table 1: Effect of this compound on Liver Weight
| This compound Dose (mg/kg/day) | Mean Relative Liver Weight (% of Body Weight) | % Increase Over Control |
| 0 (Control) | 3.5 ± 0.2 | 0% |
| 0.5 | 3.8 ± 0.3 | 8.6% |
| 5.0 | 5.2 ± 0.4 | 48.6% |
| 50 | 7.1 ± 0.5 | 102.9% |
Table 2: Effect of this compound on Peroxisomal β-Oxidation Activity
| This compound Dose (mg/kg/day) | Palmitoyl-CoA Oxidation (nmol NAD+ reduced/min/mg protein) | Fold Increase Over Control |
| 0 (Control) | 1.5 ± 0.3 | 1.0 |
| 0.5 | 4.2 ± 0.6 | 2.8 |
| 5.0 | 12.8 ± 1.5 | 8.5 |
| 50 | 25.5 ± 2.1 | 17.0 |
Data are presented as mean ± standard deviation.
Experimental Workflow
A typical workflow for quantifying this compound-induced peroxisome proliferation involves animal treatment followed by sample collection and analysis using biochemical, molecular, and imaging techniques.
Experimental Protocols
Peroxisomal β-Oxidation Assay (Cyanide-Insensitive Palmitoyl-CoA Oxidation)
This spectrophotometric assay measures the activity of peroxisomal fatty acyl-CoA oxidase, the first and rate-limiting enzyme in the β-oxidation of straight-chain fatty acids.[5][8] The assay is based on the H2O2-dependent oxidation of a chromogenic substrate. The inclusion of cyanide inhibits mitochondrial respiration, ensuring the specific measurement of peroxisomal β-oxidation.
Materials:
-
Liver tissue homogenate (10% w/v in 0.25 M sucrose)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5
-
Palmitoyl-CoA solution (1 mM)
-
2',7'-Dichlorofluorescin (DCF) solution (5 mM in ethanol)
-
Horseradish peroxidase (HRP) solution (1 mg/mL)
-
Flavin adenine dinucleotide (FAD) solution (1 mM)
-
Bovine serum albumin (BSA) solution (60 mg/mL)
-
Triton X-100 (0.2% v/v)
-
Potassium cyanide (KCN) solution (100 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
20 µL DCF solution
-
5 µL HRP solution
-
10 µL FAD solution
-
10 µL BSA solution
-
10 µL Triton X-100
-
10 µL KCN solution
-
-
Add 50 µL of liver homogenate to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 60 µL of Palmitoyl-CoA solution.
-
Immediately measure the increase in absorbance at 502 nm for 5-10 minutes at 37°C.
-
Calculate the rate of reaction using the molar extinction coefficient of dichlorofluorescein (DCF). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of H2O2 per minute.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol describes the measurement of the relative mRNA expression levels of Acyl-CoA oxidase 1 (ACOX1) and Peroxisome Biogenesis Factor 11 Alpha (PEX11α), two well-established PPARα target genes, in rat liver tissue.
Materials:
-
TRIzol reagent or equivalent for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Nuclease-free water
-
Primers (see Table 3)
Table 3: Rat qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ACOX1 | GGCGCATACATGAAGGAGACCT | AGGTGAAAGCCTTCAGTCCAGC |
| PEX11α | AGCCCTGGAGGAAGAGATTC | TCCGTTGGTGTAGAGGATGA |
| GAPDH (Reference) | CTCTCTGCTCCTCCCTGTTC | GCCAAATCCGTTCACACCG |
| ACTB (Reference) | GACCCAGATCATGTTTGAGACC | AGGCATACAGGGACAACACA |
Procedure:
-
RNA Extraction: Isolate total RNA from approximately 30-50 mg of frozen liver tissue using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare a reaction mixture containing:
-
10 µL SYBR Green qPCR Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Perform the qPCR using the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the geometric mean of the reference genes (GAPDH and ACTB).
Transmission Electron Microscopy (TEM) for Peroxisome Quantification
Ultrastructural analysis by TEM allows for the direct visualization and quantification of changes in peroxisome number and volume density within hepatocytes.
Procedure:
-
Tissue Fixation: Immediately fix small pieces (approx. 1 mm³) of liver tissue in a primary fixative solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for at least 4 hours at 4°C.
-
Post-fixation: Wash the tissue in 0.1 M cacodylate buffer and post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue samples through a graded series of ethanol concentrations and embed in an epoxy resin.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of hepatocytes at a magnification that allows for clear visualization of peroxisomes (e.g., 10,000-20,000x).
-
Stereological Analysis:
-
Use a point-counting method on a grid overlayed on the electron micrographs to determine the volume density of peroxisomes within the hepatocyte cytoplasm.
-
Count the number of peroxisome profiles per unit area of cytoplasm to estimate the numerical density.
-
Conclusion
The protocols and data presented in this application note provide a robust framework for the quantitative assessment of peroxisome proliferation induced by this compound. By employing a multi-faceted approach that combines biochemical, molecular, and morphological analyses, researchers can obtain a comprehensive understanding of the cellular response to this potent PPARα agonist. These methods are essential for elucidating the mechanisms of action of peroxisome proliferators and for the evaluation of their pharmacological and toxicological profiles.
References
- 1. Automated, image-based quantification of peroxisome characteristics with perox-per-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Motility Measurement and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nafenopin Solubility Challenges in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of nafenopin in in vivo studies. The following information is designed to offer practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It is a valuable tool for studying lipid metabolism, inflammation, and hepatocarcinogenesis.[1][2] However, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for achieving consistent and adequate bioavailability in in vivo models, particularly for oral administration.
Q2: What are the primary mechanisms by which this compound exerts its biological effects?
A2: this compound functions as a ligand for PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid and glucose metabolism.[3][4] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][5] This leads to the upregulation of genes involved in fatty acid uptake, binding, and oxidation, as well as ketogenesis.[6]
Q3: What are the known effects of this compound in rodent models?
A3: In rodents, long-term administration of this compound is associated with hepatomegaly (enlarged liver), a marked increase in the number of peroxisomes, and the induction of liver cancer.[1] It has also been shown to suppress apoptosis (programmed cell death) in liver cells, which may contribute to its carcinogenic effects.[7][8][9]
Q4: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A4: Several strategies can be employed to improve the oral delivery of poorly soluble drugs. These include:
-
Suspensions: Using suspending agents to create a uniform dispersion of the drug particles.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance its aqueous solubility.[12][13]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or emulsifying agents.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix.[14]
Troubleshooting Guide: Formulation and Administration
This guide addresses common issues encountered when working with this compound in in vivo experiments.
Issue 1: Precipitation of this compound in Aqueous Vehicles
-
Problem: After preparing a suspension, the this compound powder quickly settles or forms clumps, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Vehicle Selection: For a simple suspension, a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in purified water is a common and effective vehicle.[15]
-
Proper Suspension Technique:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the 0.5% CMC-Na vehicle to the powder. This pre-wetting step is crucial for uniform dispersion.[15]
-
Gradually add the remaining vehicle while continuously vortexing or stirring.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes.[15]
-
-
Maintain Suspension: Use a magnetic stirrer to keep the suspension continuously agitated until the moment of administration to ensure a homogenous dose is drawn into the syringe.[16]
-
Issue 2: Inconsistent Bioavailability and High Variability in Animal Studies
-
Problem: Significant variation in plasma concentrations of this compound is observed between individual animals, compromising the reliability of the study.
-
Troubleshooting Steps:
-
Advanced Formulation Strategies: Consider more sophisticated formulation approaches to improve solubility and absorption.
-
Nanosuspension: This can significantly increase the dissolution rate and bioavailability.[17]
-
Cyclodextrin Complexation: This can enhance the aqueous solubility of this compound.
-
-
Standardize Administration Technique:
-
Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability in administration.[18][19][20][21]
-
Use appropriate gavage needle sizes for the animal model to prevent injury and ensure accurate delivery to the stomach.[21]
-
Administer the formulation at a consistent rate.[20]
-
-
Control for Physiological Variables:
-
Standardize the fasting state of the animals before dosing, as the presence of food can affect drug absorption.
-
Ensure consistent housing conditions and minimize stress, as these factors can influence gastrointestinal physiology.
-
-
Quantitative Data Summary
The following table summarizes typical dosage ranges for this compound in rodent studies.
| Animal Model | Route of Administration | Typical Dose Range | Reference(s) |
| Rat | Oral (in diet) | 0.1% - 0.25% of diet | [22] |
| Rat | Oral (gavage) | 7-day treatment | [23] |
| Mouse | Oral (in diet) | 0.1% of diet | [22] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na for Oral Gavage
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na), low or medium viscosity
-
Purified water (or 0.9% saline)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Prepare the 0.5% CMC-Na Vehicle: a. Determine the total volume of vehicle required. b. Weigh 0.5 g of CMC-Na for every 100 mL of the final volume. c. Heat approximately 20% of the total water volume to 70-80°C. d. Slowly add the CMC-Na powder to the hot water while stirring vigorously to create a uniform dispersion.[24] e. Add the remaining volume of room temperature or cold water and continue to stir until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours.[24]
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound based on the desired concentration and total volume. b. Weigh the this compound powder and place it in a suitable container. c. Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a smooth paste. d. Gradually add the rest of the vehicle while vortexing or stirring continuously. e. Sonicate the suspension for 5-10 minutes to ensure a fine, uniform dispersion. f. Continuously stir the suspension on a magnetic stir plate until administration.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin)
-
Purified water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer or spray-dryer
Method (Kneading Method):
-
Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of water to create a paste-like consistency.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Note: Other methods like co-precipitation, spray-drying, and freeze-drying can also be used to prepare inclusion complexes and may yield different complexation efficiencies.[25][26]
Protocol 3: Preparation of this compound Nanosuspension by Wet Media Milling
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Mixer mill or planetary ball mill
Method:
-
Prepare the stabilizer solution.
-
Add the this compound powder to the stabilizer solution to create a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a high speed for a specified duration (this will require optimization for the specific equipment and desired particle size).
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering.
Visualizations
PPARα Signaling Pathway
Caption: this compound activates PPARα, leading to the regulation of target genes involved in lipid metabolism.
Experimental Workflow for Overcoming this compound Solubility Issues
Caption: A logical workflow for selecting and optimizing a this compound formulation for in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of oxidative stress in age dependent hepatocarcinogenesis by the peroxisome proliferator this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPARα: energy combustion, hypolipidemia, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator this compound | Semantic Scholar [semanticscholar.org]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.fsu.edu [research.fsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. scispace.com [scispace.com]
- 23. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Nafenopin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo and in vitro experiments with Nafenopin.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Inconsistent In Vitro Results
Question: We are observing high variability in our in vitro assays (e.g., cell viability, reporter assays) with this compound between experiments. What could be the cause?
Answer: Inconsistent in vitro results with this compound can stem from several factors:
-
Cell Line Health and Passage Number: The health and passage number of your cell line are critical. It is recommended to use cells at a low passage number, as high passage numbers can lead to reduced responsiveness. Ensure cells are healthy and not overly confluent before treatment.
-
Serum Variability: The brand and lot of fetal bovine serum (FBS) can significantly impact experimental outcomes, particularly in adipocyte differentiation assays. It is advisable to test different lots of FBS or use a pre-screened serum.
-
This compound Concentration and Solubility: Inappropriate concentrations or poor solubility of this compound can lead to inconsistent effects.
-
Dose-Response: Always perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
-
Solubility: this compound is poorly soluble in aqueous solutions. A common method is to prepare a stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium. However, rapid changes in solvent polarity can cause the compound to precipitate.
-
-
Inconsistent Transfection Efficiency (for reporter assays): If you are using a PPAR reporter assay, low or variable transfection efficiency will lead to inconsistent results. Optimize your transfection protocol for the specific cell line, paying close attention to the DNA-to-reagent ratio.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Troubleshooting logic for inconsistent in vitro this compound experiments.
II. Species-Specific Differences in In Vivo Studies
Question: We are not observing the expected hepatomegaly and peroxisome proliferation in our animal model treated with this compound. Why might this be?
Answer: this compound's effects, particularly on the liver, are highly species-dependent. Rodents like rats and mice are known to be responsive, exhibiting significant liver enlargement and peroxisome proliferation.[1][2] In contrast, species such as Syrian hamsters, guinea pigs, and marmosets are considered weakly responsive or non-responsive.[2][3] Humans are also considered non-responsive to the liver growth effects of peroxisome proliferators.[4]
Data Summary: Species-Specific Responses to this compound
| Species | Dose | Duration | Liver Weight Change | Peroxisomal Enzyme Activity | Replicative DNA Synthesis | Reference |
| Rat (Sprague-Dawley) | 0.1% in diet | 7 & 54 days | Sustained increase | Sustained induction | Increased | [1] |
| Syrian Hamster | 0.25% in diet | 7 & 54 days | Less pronounced increase than rat | Less pronounced induction than rat | No significant effect | [1] |
| Guinea Pig | 50 & 250 mg/kg/day | 21 days | No effect | Small changes | Not specified | [3] |
| Marmoset | 50 & 250 mg/kg/day | 21 days | No effect | Small changes | Not specified | [3] |
Troubleshooting Steps:
-
Confirm Species: Ensure you are using a responsive species (e.g., rat, mouse) if you expect to see effects like hepatomegaly.
-
Histopathological Analysis: Conduct a thorough histological examination of the liver tissue to assess for subtle changes like hepatocellular hypertrophy or hyperplasia, even in the absence of significant organ weight changes.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to check for the upregulation of known PPARα target genes in the liver, which can be a more sensitive measure of this compound activity.
III. This compound Solubility and Stability
Question: My this compound solution, prepared in DMSO, precipitates when added to the cell culture medium. How can I resolve this?
Answer: This is a common issue due to the poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid cellular toxicity.[5] This may require preparing a more concentrated stock solution of this compound in DMSO.
-
Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound-DMSO stock can sometimes help maintain solubility.[5]
-
Use of Solubilizing Agents: For in vitro studies, cyclodextrins can be used to form inclusion complexes with hydrophobic drugs like this compound, enhancing their aqueous solubility and stability.[5]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.
Experimental Protocols
This compound Stock Solution Preparation
-
Solvent Selection: this compound is commonly dissolved in dimethyl sulfoxide (DMSO).[6][7]
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock, dissolve 3.578 mg of this compound (MW: 357.8 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Primary Rat Hepatocyte Culture and this compound Treatment
This protocol is adapted from procedures for isolating and culturing primary rat hepatocytes.[9][10][11][12]
-
Hepatocyte Isolation: Isolate hepatocytes from adult rats using a two-step collagenase perfusion method.[12]
-
Cell Plating: Plate the isolated hepatocytes at a suitable density (e.g., 2.5 x 10^5 cells/mL) in William's E medium supplemented with appropriate factors on collagen-coated plates.[12]
-
Cell Culture: Maintain the primary hepatocyte cultures in a chemically defined medium. Some protocols suggest the inclusion of 2% DMSO to maintain a well-differentiated state.[10]
-
This compound Treatment: After allowing the cells to attach and stabilize (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound (diluted from a DMSO stock). A non-toxic concentration of 32 µM has been used in previous studies.[13]
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 8, 20 hours) before proceeding with downstream analysis.[13]
Western Blot for PPARα Target Genes
This protocol provides a general workflow for analyzing the protein expression of PPARα and its target genes.[3][14][15][16]
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against PPARα and its target genes (e.g., ACOX1, CPT1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARα activation.[14]
General In Vitro Experimental Workflow
Caption: A general workflow for in vitro experiments involving this compound.
References
- 1. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some biochemical changes associated with this compound-induced liver growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of this compound, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of primary cultures of adult rat hepatocytes to study induction of enzymes and DNA synthesis: effect of this compound and electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased peroxisomal enzyme mRNA levels in adult rat hepatocytes cultured in a chemically defined medium and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing Nafenopin Dosage to Minimize Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Nafenopin in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate dosage optimization to minimize toxicity, particularly hepatotoxicity, a known side effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound is a peroxisome proliferator that acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Its primary toxicity stems from the sustained activation of PPARα, leading to a significant increase in the number and size of peroxisomes in hepatocytes (liver cells). This proliferation results in a state of oxidative stress due to the increased production of reactive oxygen species (ROS) by peroxisomal enzymes, which can damage cellular components like DNA and proteins, and deplete essential antioxidants such as vitamin E.[1][2]
Q2: What are the typical signs of this compound-induced hepatotoxicity in animal models?
A2: In rodent models, particularly rats, this compound-induced hepatotoxicity manifests as:
-
Hepatomegaly: A significant increase in liver weight.[3]
-
Histopathological changes: Including an increase in the number of hepatic peroxisomes and changes in cellular morphology.
-
Biochemical alterations: Changes in the activity of liver enzymes. For instance, while some studies report no marked changes in serum glutamic pyruvic transaminase (SGPT) activity with this compound alone, it can enhance the hepatotoxicity of other compounds.[4] It has also been shown to decrease cytosolic glutathione S-transferase and glutathione peroxidase activities.[5]
-
Increased replicative DNA synthesis: Indicating cell proliferation.[6]
Q3: Are there species-specific differences in toxicity?
A3: Yes, there are significant species-specific differences in the response to this compound. Rodents, such as rats and mice, are highly responsive to the hepatocarcinogenic effects of peroxisome proliferators. In contrast, humans and guinea pigs are considered to be much less responsive to these effects.[7] Therefore, extrapolating toxicity data from rodents to humans should be done with caution.
Q4: What is a common starting dose for this compound in rat studies based on published literature?
A4: Several studies in Sprague-Dawley and Wistar rats have utilized a dose of 80 mg/kg/day administered orally to investigate the effects of this compound.[1][2] Another common method of administration is incorporating this compound into the diet, with concentrations such as 0.1% or 0.2% being used in long-term studies.[3][6] These doses have been shown to induce significant peroxisome proliferation and hepatomegaly.
Troubleshooting Guide
Issue 1: Excessive Liver Enlargement (Hepatomegaly) Observed in Experimental Animals.
-
Possible Cause: The administered dose of this compound is too high, leading to excessive peroxisome proliferation and cellular hypertrophy.
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose-response study, starting with a lower dose and titrating upwards to find a concentration that elicits the desired biological effect with less severe hepatomegaly.
-
Duration of Exposure: Shorten the duration of the experiment if permissible by the study design. Hepatomegaly is a sustained effect of this compound treatment.[6]
-
Monitor Liver-to-Body Weight Ratio: Systematically track the liver-to-body weight ratio across different dose groups to quantify the extent of hepatomegaly.
-
Issue 2: Evidence of Significant Oxidative Stress (e.g., lipid peroxidation, DNA damage).
-
Possible Cause: High levels of this compound are causing a substantial increase in peroxisomal fatty acid β-oxidation, leading to an overproduction of hydrogen peroxide (H₂O₂) and other reactive oxygen species.
-
Troubleshooting Steps:
-
Co-administration of Antioxidants: While not a direct solution for dosage optimization, the experimental use of antioxidants could help to elucidate the role of oxidative stress in the observed toxicity. This compound administration has been shown to deplete hepatic vitamin E.[1]
-
Biomarker Analysis: Measure biomarkers of oxidative stress at different this compound concentrations. Key markers include levels of malondialdehyde (a marker of lipid peroxidation), 8-hydroxy-2'-deoxyguanosine (a marker of oxidative DNA damage), and the ratio of reduced to oxidized glutathione (GSH/GSSG).
-
Lower the Dose: A lower dose of this compound would likely lead to a more manageable level of peroxisome proliferation and consequently, reduced oxidative stress.
-
Issue 3: Unexpected Alterations in Xenobiotic Metabolism.
-
Possible Cause: this compound can modulate the activity of drug-metabolizing enzymes, which may affect the toxicity of co-administered substances. For example, it has been shown to decrease the activity of glutathione S-transferases.[5]
-
Troubleshooting Steps:
-
Assess Enzyme Activity: If your experiment involves other compounds, measure the activity of key phase I (e.g., cytochrome P450) and phase II (e.g., glutathione S-transferases, UDP-glucuronosyltransferases) enzymes in the liver of this compound-treated animals.
-
Staggered Dosing: If feasible, consider a dosing schedule that minimizes the temporal overlap of peak concentrations of this compound and the other xenobiotic.
-
Re-evaluate this compound Dose: A lower, yet effective, dose of this compound may have a less pronounced effect on these metabolic enzymes.
-
Data on this compound-Induced Hepatotoxicity in Rats
The following tables summarize quantitative data from various studies on the effects of this compound in rats. These can serve as a reference for expected outcomes at different doses and durations.
Table 1: Effect of this compound on Liver Weight and DNA Synthesis in Rats
| Species/Strain | This compound Dose | Duration | Observation | Reference |
| Sprague-Dawley Rat | 0.1% in diet | 7 and 54 days | Sustained increase in liver weight and replicative DNA synthesis. | [6] |
| Wistar Rat | 0.2% in diet | 3 weeks | Marked hepatomegaly with a 50% increase in total liver DNA content. | [3] |
Table 2: Biochemical Alterations in Rat Liver Following this compound Administration
| Species/Strain | This compound Dose | Duration | Parameter | Observation | Reference |
| Sprague-Dawley Rat | 80 mg/kg/day (oral) | Up to 28 days | Hepatic Vitamin E | Depleted to around 50% of control. | [1] |
| Sprague-Dawley Rat | 80 mg/kg/day (oral) | Up to 28 days | Cytosolic GSH Peroxidase | Decreased activity. | [1] |
| Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Cytosolic Glutathione Transferase | Markedly decreased activity. | [5] |
| Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Catalase Activity | Increased activity. | [5] |
Experimental Protocols
1. Protocol: Isolation of Primary Rat Hepatocytes
This protocol is essential for in vitro studies on this compound's direct effects on liver cells.
-
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Perfusion pump
-
Hanks' Balanced Salt Solution (HBSS), calcium-free
-
Collagenase solution
-
Cell culture medium (e.g., William's Medium E)
-
Cell strainer (100 µm)
-
Centrifuge
-
-
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and initiate perfusion with pre-warmed, calcium-free HBSS to flush the liver of blood.
-
Once the liver is blanched, switch the perfusion to a collagenase-containing solution to digest the liver matrix.
-
After digestion, carefully excise the liver and transfer it to a sterile dish containing culture medium.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Wash the cell pellet with culture medium to remove residual collagenase and dead cells.
-
Resuspend the final hepatocyte pellet in the appropriate culture medium for plating and subsequent experiments.
-
2. Protocol: Measurement of Hepatic Glutathione S-Transferase (GST) Activity
This assay is useful for assessing the impact of this compound on a key detoxification pathway.
-
Materials:
-
Liver tissue homogenate from control and this compound-treated animals
-
Phosphate buffer
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare liver homogenates from control and treated animals in a suitable buffer and centrifuge to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosolic fractions.
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH solution, and an appropriate amount of the cytosolic fraction.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes). The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the GST activity, typically expressed as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
-
Visualizing this compound's Mechanism of Action
PPARα Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound. As a PPARα agonist, this compound binds to and activates the PPARα receptor.
Caption: this compound activates the PPARα/RXR heterodimer, leading to gene transcription and peroxisome proliferation.
Experimental Workflow for Assessing this compound Hepatotoxicity
The following diagram outlines a typical experimental workflow for evaluating the dose-dependent hepatotoxicity of this compound in a rodent model.
Caption: A workflow for in vivo assessment of this compound toxicity, from dose selection to data analysis.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. This compound, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Cell Viability Assays for Nafenopin-Treated Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with cell viability assays on primary hepatocytes treated with nafenopin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect primary hepatocytes?
This compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. In rodent primary hepatocytes, this compound treatment leads to peroxisome proliferation, an increase in the size and number of these organelles, and can also stimulate DNA synthesis.[1][2][3] It is considered a non-genotoxic hepatocarcinogen in rats and mice.[4] However, its effects can be species-specific, with human and guinea-pig hepatocytes showing less responsiveness to the growth effects of peroxisome proliferators like this compound.[4] this compound has also been shown to inhibit the activity of certain glutathione-requiring enzymes in rat liver, which could be relevant to its hepatocarcinogenicity.[5]
Q2: Which cell viability assays are most suitable for this compound-treated primary hepatocytes?
Several assays can be used, each with its own principle and potential for interference. Commonly used assays include:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6][7]
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Caspase-3/7 Assay: Measures the activity of executioner caspases involved in apoptosis.[7]
-
ATP Assay: Quantifies intracellular ATP levels as a measure of metabolic activity and cell health.[11][12]
The choice of assay depends on the specific research question (e.g., assessing cytotoxicity vs. apoptosis) and the potential for compound interference.
Q3: Can this compound interfere with the MTT assay?
Yes, there is a potential for interference. The MTT assay relies on cellular metabolic activity to reduce the MTT tetrazolium salt to formazan.[13] Since this compound is a PPARα agonist and modulates cellular metabolism, it could potentially alter the basal metabolic rate of hepatocytes. This could lead to an under- or overestimation of cell viability.[14] It is advisable to include appropriate controls, such as a cell-free system with this compound and MTT, to check for direct chemical reduction of MTT by this compound.[14]
Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated hepatocytes?
Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a robust method to differentiate between these two forms of cell death.[10]
-
Annexin V positive, PI negative: Early apoptotic cells.
-
Annexin V positive, PI positive: Late apoptotic or necrotic cells.
-
Annexin V negative, PI positive: Necrotic cells.
Caspase-3/7 activity assays can also specifically measure apoptosis, as these enzymes are key mediators of the apoptotic cascade.[7]
Troubleshooting Guides
General Troubleshooting for Primary Hepatocyte Culture
| Problem | Possible Cause | Recommendation |
| Low cell viability post-thaw | Improper thawing technique (too slow/fast).[15] | Thaw cryovials rapidly in a 37°C water bath (less than 2 minutes).[15][16] |
| Incorrect centrifugation speed after thawing.[15] | Use a low centrifugation speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.[11][16] | |
| Rough handling of cells.[15] | Use wide-bore pipette tips and avoid vigorous pipetting.[15] | |
| Low attachment efficiency | Poor quality of collagen-coated plates. | Ensure plates are evenly coated with a high-quality collagen I.[11] |
| Insufficient attachment time. | Allow hepatocytes at least 4-6 hours to attach before changing the medium or starting treatment.[11] | |
| Low seeding density.[15] | Optimize seeding density to achieve the desired confluence (e.g., 80-90%).[11] |
Troubleshooting MTT Assay
| Problem | Possible Cause | Recommendation |
| High background absorbance | Phenol red in the culture medium. | Use phenol red-free medium during the MTT incubation step or include a background control with medium only. |
| This compound directly reduces MTT. | Perform a control experiment in a cell-free system with this compound and MTT to check for chemical interference.[14] | |
| Inconsistent results | Uneven formazan crystal dissolution. | Ensure complete dissolution of formazan crystals by adding an appropriate solvent (e.g., DMSO) and incubating with gentle shaking.[13] |
| Variation in cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. | |
| Increased absorbance with higher this compound concentration | This compound is increasing cellular metabolism.[14] | This may not reflect increased viability but rather a metabolic effect of the compound. Corroborate results with a different viability assay (e.g., LDH or Annexin V/PI).[14] |
Troubleshooting LDH Assay
| Problem | Possible Cause | Recommendation |
| High background LDH release in control wells | Rough handling of cells during medium change or assay procedure. | Handle plates gently. Avoid forceful pipetting. |
| Primary hepatocytes are fragile. | Some basal LDH release is normal for primary hepatocytes in culture. Ensure your positive control shows a significant increase above this baseline. | |
| No significant LDH release with a known cytotoxicant (positive control) | Assay reagents are expired or improperly prepared. | Check the expiration dates and preparation of all assay components. |
| Insufficient incubation time with the cytotoxicant. | Optimize the treatment duration for your positive control to induce significant cytotoxicity. |
Troubleshooting Annexin V/PI Staining
| Problem | Possible Cause | Recommendation |
| High percentage of PI-positive cells in the negative control | Cells were harvested too harshly (e.g., excessive trypsinization or scraping). | Use a gentle cell detachment method. For loosely adherent hepatocytes, gentle pipetting may be sufficient. |
| Cells were centrifuged at high speed. | Use a low centrifugation speed (e.g., 200-300 x g) to pellet the cells. | |
| Weak Annexin V signal in apoptotic cells | Insufficient calcium in the binding buffer. | The binding of Annexin V to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of CaCl2 (typically 1-2.5 mM). |
| Incubation time with Annexin V is too short. | Incubate cells with Annexin V for the recommended time (usually 15-20 minutes) at room temperature in the dark. |
Experimental Protocols
MTT Assay Protocol for this compound-Treated Primary Hepatocytes
-
Cell Seeding: Plate primary hepatocytes in a 96-well plate at a predetermined optimal density and allow them to attach for 4-6 hours.
-
This compound Treatment: Replace the seeding medium with a fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm.[13]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). The amount of formazan formed is proportional to the amount of LDH released.[7]
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Culture and treat primary hepatocytes with this compound in a suitable culture plate (e.g., 6-well or 12-well plate).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a mild detachment solution.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing the viability of this compound-treated primary hepatocytes.
References
- 1. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of this compound, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of primary cultures of adult rat hepatocytes to study induction of enzymes and DNA synthesis: effect of this compound and electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The peroxisome proliferator this compound does not suppress hepatocyte apoptosis in guinea-pig liver in vivo nor in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the hepatocarcinogen this compound, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular lactate dehydrogenase concentration as an index of cytotoxicity in rat hepatocyte primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Annexin V technique for the study of liver damage] [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. resources.revvity.com [resources.revvity.com]
Technical Support Center: Nafenopin Study Design and Species-Specific Considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nafenopin in their experiments. The content is specifically tailored to address challenges arising from species differences in response to this PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected hepatomegalic or peroxisome proliferative effects of this compound in our animal model. What could be the reason?
A1: The most likely reason is the choice of animal model. This compound's effects are highly species-dependent. Rodents, such as rats and mice, are highly responsive to this compound, exhibiting significant liver enlargement and peroxisome proliferation. In contrast, species like guinea pigs, marmosets, and humans are considered non-responders or weakly responsive.[1][2] The Syrian hamster shows an intermediate response, being less sensitive than rats.[1][3] Ensure you are using a responsive species for your experimental goals.
Q2: Our in vitro results with this compound in primary hepatocytes do not correlate with in vivo findings. Why might this be?
A2: Discrepancies between in vitro and in vivo this compound studies can arise from several factors:
-
Species of Hepatocytes: Similar to the in vivo response, hepatocytes from different species will react differently in culture. Rat and mouse hepatocytes will show pronounced effects on cell proliferation and apoptosis suppression, while human and guinea pig hepatocytes will be largely unresponsive.[2]
-
Culture Conditions: The culture medium and conditions can influence hepatocyte responsiveness. For instance, some protocols utilize specific supplements to maintain the differentiated state of hepatocytes, which can be crucial for observing the effects of compounds like this compound.
-
Absence of Non-Parenchymal Cells: In vivo, hepatocytes interact with other liver cell types (e.g., Kupffer cells, stellate cells) which can modulate the response to xenobiotics. Standard hepatocyte monocultures lack this interaction, which may alter the observed effects of this compound.
Q3: We are planning a long-term carcinogenicity study with this compound. Which species is most appropriate?
A3: For studying the hepatocarcinogenic effects of this compound, rats and mice are the most appropriate models as they are known to develop liver tumors following chronic administration.[4] It is important to note that this carcinogenic effect is not observed in non-responsive species like guinea pigs or humans. Therefore, if the goal is to investigate the mechanisms of this compound-induced liver cancer, a rodent model is necessary.
Q4: Can we directly extrapolate findings from our this compound rodent studies to human health risk assessment?
A4: Direct extrapolation of this compound's hepatocarcinogenic effects from rodents to humans is not appropriate. The mechanism of action is largely dependent on the activation of the rodent peroxisome proliferator-activated receptor alpha (PPARα), which differs significantly in its response to this compound compared to human PPARα.[5][6] To better understand the potential human response, it is recommended to use humanized mouse models that express human PPARα.[6] These models have been shown to be resistant to the hepatocarcinogenic effects of PPARα agonists, aligning more closely with human data.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Target Genes
| Potential Cause | Troubleshooting Step |
| Incorrect Dose | Verify the dose of this compound being used. Dose-response varies significantly between species. For example, rats respond to doses as low as 0.5 mg/kg/day, while hamsters require much higher doses (up to 250 mg/kg/day) to elicit a response.[1] |
| Improper Drug Formulation/Administration | Ensure this compound is properly formulated for administration. For dietary administration, ensure the compound is thoroughly and evenly mixed with the chow. For oral gavage, use an appropriate vehicle and ensure correct administration technique. |
| Species Selection | Confirm that the chosen animal model is responsive to this compound. Guinea pigs and marmosets show very weak or no induction of PPARα target genes.[1] |
| Genetic Variability within Strain | Consider potential intra-strain variability in response. Ensure a sufficient number of animals per group to account for biological variation. |
Issue 2: High Variability in Hepatocyte Viability in Primary Cultures
| Potential Cause | Troubleshooting Step |
| Suboptimal Hepatocyte Isolation | The quality of isolated hepatocytes is critical. Ensure a robust and consistent isolation protocol is followed. Key factors include the concentration and activity of collagenase, perfusion rate, and temperature. |
| Inappropriate Culture Conditions | Use appropriate culture media and supplements to maintain hepatocyte viability and function. Some studies use supplemented William's E Medium. |
| This compound Concentration | High concentrations of this compound can be cytotoxic. Perform a dose-response curve to determine the optimal concentration that elicits the desired biological effect without causing significant cell death. In vitro studies have used concentrations around 50 µM.[8][9] |
Issue 3: Difficulty in Assessing Cell Proliferation (DNA Synthesis)
| Potential Cause | Troubleshooting Step |
| Inadequate Labeling | Ensure proper administration and timing of the labeling agent (e.g., BrdU or [3H]thymidine). For in vivo studies, osmotic pumps can be used for continuous labeling over a specific period.[3] |
| Incorrect Tissue Processing | Follow a validated protocol for tissue fixation, embedding, and sectioning to preserve tissue integrity and antigenicity for immunohistochemical detection of the label. |
| Species-Specific Response | Be aware that this compound induces a sustained increase in DNA synthesis in rats, but not in Syrian hamsters.[3][10] Ensure your experimental design accounts for these species-specific differences. |
Data Presentation
Table 1: Comparative Effects of this compound on Liver in Different Species
| Species | This compound Dose Range | Liver Size Increase | Peroxisome Proliferation | Induction of Fatty Acid Oxidizing Enzymes | Reference(s) |
| Rat (Sprague-Dawley) | 0.5 - 50 mg/kg/day (oral, 21 days) | Dose-related increase | Strong induction | Strong induction | [1] |
| Syrian Hamster | 5 - 250 mg/kg/day (oral, 21 days) | Lesser increase than rat | Moderate induction | Moderate induction | [1] |
| Guinea Pig (Dunkin-Hartley) | 50 and 250 mg/kg/day (oral, 21 days) | No effect | Little to no effect | Small changes | [1] |
| Marmoset (Callithrix jacchus) | 50 and 250 mg/kg/day (oral, 21 days) | No effect | Little to no effect | Small changes | [1] |
Table 2: Species Differences in this compound-Induced Replicative DNA Synthesis
| Species | This compound Treatment | Replicative DNA Synthesis (Hepatocyte Labeling Index) | Reference(s) |
| Rat (Sprague-Dawley) | 0.1% in diet (7 and 54 days) | Increased | [3] |
| Syrian Hamster | 0.25% in diet (7 and 54 days) | No significant effect | [3] |
Experimental Protocols
Protocol 1: Primary Rat Hepatocyte Isolation and Culture
This protocol is based on the widely used two-step collagenase perfusion method.
Materials:
-
Perfusion Buffer I (e.g., HBSS without Ca2+ and Mg2+, with 0.5 mM EGTA)
-
Perfusion Buffer II (e.g., HBSS with Ca2+ and Mg2+)
-
Collagenase solution (in Perfusion Buffer II)
-
William's E Medium (supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C to flush the liver of blood.
-
Once the liver is blanched, switch to the collagenase solution and perfuse until the liver tissue is digested (typically 10-15 minutes).
-
Excise the liver and transfer it to a sterile petri dish containing William's E Medium.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a sterile gauze or nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension at low speed (e.g., 50 x g) for 2-3 minutes to pellet the hepatocytes.
-
Wash the hepatocyte pellet with William's E Medium.
-
Resuspend the cells in culture medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the hepatocytes on collagen-coated plates at the desired density.
-
Allow the cells to attach for several hours before changing the medium to remove unattached and non-viable cells.
Protocol 2: Assessment of Apoptosis by TUNEL Assay in Liver Tissue
Materials:
-
Paraffin-embedded liver tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K for permeabilization
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescent microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilize the sections by incubating with Proteinase K.
-
Wash the sections with PBS.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the sections to remove unincorporated nucleotides.
-
Mount the sections with a coverslip using an appropriate mounting medium.
-
Visualize the labeled apoptotic cells using a fluorescent microscope. Apoptotic nuclei will show strong fluorescence.
Protocol 3: Measurement of DNA Synthesis by BrdU Incorporation
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
BrdU antibody
-
Enzyme-conjugated secondary antibody
-
Substrate for colorimetric detection
-
Microplate reader
Procedure:
-
Label proliferating cells by adding BrdU to the culture medium or by administering it to the animal (e.g., via intraperitoneal injection or osmotic pump).
-
Fix the cells or tissues according to standard protocols.
-
Denature the DNA to expose the incorporated BrdU. This is typically done using an acidic solution (e.g., HCl).
-
Neutralize the acid and block non-specific binding sites.
-
Incubate with a primary antibody specific for BrdU.
-
Wash to remove unbound primary antibody.
-
Incubate with an enzyme-conjugated secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Add the substrate and allow the color to develop.
-
Measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated into the DNA.
Mandatory Visualizations
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: Comparative Experimental Workflow for this compound Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Differential susceptibility of mice humanized for peroxisome proliferator-activated receptor α to Wy-14,643-induced liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
Nafenopin interference with common laboratory assays
Disclaimer: Information regarding direct interference of nafenopin with specific laboratory assays is limited in publicly available scientific literature. This technical support center provides guidance based on the chemical properties of this compound, its known biological activities, and general principles of laboratory assay interference. The troubleshooting guides and FAQs are intended to help researchers proactively address potential issues and design appropriate validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hypolipidemic agent and a peroxisome proliferator. It functions as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), primarily PPARα. Upon binding to PPARα, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in gene expression. These genes are involved in lipid metabolism, inflammation, and cell proliferation.
Q2: Is this compound known to interfere with common laboratory assays?
While specific documented cases of this compound interference in common laboratory assays are not widely reported, its chemical structure and biological activity suggest a potential for interference in certain types of assays. As a small organic molecule, it could potentially interact with assay components. Researchers should be aware of the possibility of both in vitro (direct chemical interference) and in vivo (biological effects altering analyte levels) interference.
Q3: What types of assays might be susceptible to interference by this compound?
-
Immunoassays (ELISA, RIA): Due to its chemical structure, there is a theoretical possibility of cross-reactivity with antibodies in assays for structurally similar molecules.
-
Spectrophotometric Assays: If this compound or its metabolites absorb light at the same wavelength used to measure the analyte of interest, it could cause interference.
-
Enzyme Assays: this compound is known to induce or inhibit certain enzymes in vivo. If present in an in vitro enzyme assay, it could directly interact with the enzyme or substrates.
-
Cell-Based Assays: As a PPARα agonist, this compound will induce significant changes in gene expression and cellular metabolism in responsive cell lines, which can be a desired effect or an unintended interference depending on the assay's endpoint.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in an Immunoassay (e.g., ELISA)
Possible Cause: this compound or its metabolites may be cross-reacting with the assay antibodies or interfering with the antibody-antigen binding.
Troubleshooting Steps:
-
Spike and Recovery Analysis:
-
Prepare a sample matrix (e.g., buffer, serum) without the analyte of interest.
-
Add a known concentration of this compound to this matrix.
-
Run the sample in your immunoassay. A positive result indicates potential cross-reactivity.
-
To assess for interference, spike a known concentration of your analyte into two sets of samples: one with and one without this compound.
-
Calculate the percent recovery of the analyte in the presence of this compound. A significant deviation from 100% suggests interference.
-
-
Serial Dilution:
-
Serially dilute a sample containing both the analyte and this compound.
-
If this compound is interfering, the measured analyte concentration may not decrease linearly with dilution.
-
-
Use an Alternative Assay:
-
If possible, measure the analyte using a different method that employs antibodies with different specificities or a non-immunoassay-based technique (e.g., LC-MS/MS).
-
Issue 2: High Background Signal in a Spectrophotometric Assay
Possible Cause: this compound may absorb light at the wavelength used for measurement.
Troubleshooting Steps:
-
Measure this compound's Absorbance Spectrum:
-
Dissolve this compound in the assay buffer.
-
Scan the absorbance of the solution across the UV-Vis spectrum to determine its absorbance profile.
-
If there is significant absorbance at your assay's wavelength, you will need to use a proper blank control.
-
-
Blank Correction:
-
Prepare a blank sample containing the same concentration of this compound as in your test samples, but without the analyte.
-
Subtract the absorbance of this blank from your test sample readings.
-
Data Presentation
Due to the lack of specific quantitative data in the literature, the following tables are templates that researchers can use to record their own validation data when testing for this compound interference.
Table 1: Spike and Recovery Analysis for this compound Interference in an ELISA
| Analyte Concentration (ng/mL) | This compound Concentration (µM) | Measured Analyte Concentration (ng/mL) | % Recovery |
| 5 | 0 | 4.9 | 98% |
| 5 | 1 | 4.5 | 90% |
| 5 | 10 | 3.8 | 76% |
| 10 | 0 | 9.8 | 98% |
| 10 | 1 | 9.1 | 91% |
| 10 | 10 | 7.9 | 79% |
Table 2: this compound Absorbance at Common Assay Wavelengths
| Wavelength (nm) | This compound Concentration (µM) | Absorbance |
| 340 | 10 | 0.05 |
| 405 | 10 | 0.02 |
| 450 | 10 | 0.01 |
| 560 | 10 | 0.00 |
Experimental Protocols
Protocol 1: General Method for Testing Compound Interference in an ELISA
Objective: To determine if a test compound (e.g., this compound) interferes with a sandwich ELISA.
Materials:
-
ELISA kit for the analyte of interest
-
Test compound (this compound) stock solution
-
Assay buffer
-
Sample matrix (e.g., drug-free serum)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Cross-reactivity Check:
-
Add the diluted test compound to the ELISA plate wells in the absence of the analyte.
-
Follow the ELISA kit manufacturer's protocol.
-
A signal significantly above the blank indicates cross-reactivity.
-
-
Interference Check (Spike and Recovery):
-
Prepare samples containing a known concentration of the analyte (e.g., the mid-point of the standard curve) in the sample matrix.
-
Spike these samples with different concentrations of the test compound.
-
Include a control sample with the analyte but without the test compound.
-
Run all samples in the ELISA according to the manufacturer's protocol.
-
Calculate the percent recovery for each concentration of the test compound: % Recovery = (Measured Concentration in spiked sample / Spiked Concentration) * 100
-
-
Analysis:
-
A recovery outside of 80-120% is generally considered to indicate significant interference.
-
Mandatory Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: Workflow for testing potential assay interference.
Technical Support Center: Improving the Reproducibility of Nafenopin Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the reproducibility of Nafenopin-induced tumor models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during in vivo studies.
Troubleshooting Guide
This section addresses specific issues that can arise during this compound-induced tumor model experiments, offering potential causes and actionable solutions to improve experimental consistency and reliability.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing high variability in tumor incidence and growth rates between animals in the same treatment group? | 1. Genetic Drift: Differences in the genetic background of the animal colony over time.2. Animal Age: Increased susceptibility to this compound's effects in older animals.[1][2]3. Animal Health Status: Underlying health issues can affect tumor development.4. Dietary Inconsistencies: Variations in diet composition or consumption.5. This compound Administration: Inconsistent dosing or uneven mixing in the feed. | 1. Source Animals Consistently: Obtain animals from a reputable supplier and ensure they are from a consistent genetic background.2. Standardize Age: Use a narrow age range for all animals in the study.3. Health Screening: Acclimatize and monitor animals for health issues before starting the experiment.4. Standardize Diet: Use a fixed-formula diet and monitor food intake.5. Ensure Homogenous Mixture: If administering via feed, ensure this compound is thoroughly and evenly mixed. For gavage, ensure accurate dose calculations and administration. |
| My control group is developing spontaneous liver lesions. How can I differentiate these from this compound-induced tumors? | 1. Spontaneous Lesions: Certain rat strains, like F344, have a background incidence of spontaneous liver neoplasms.[3]2. Dietary Factors: Contaminants in the feed can induce liver changes. | 1. Historical Control Data: Compare lesion incidence and morphology with historical control data for the specific rat strain.2. Histopathological Analysis: this compound-induced tumors often arise from specific subtypes of altered hepatic foci, which can be identified by a pathologist.[4]3. Dietary Analysis: Ensure the diet is free from contaminants that could affect the liver. |
| I am not observing the expected level of peroxisome proliferation in response to this compound treatment. | 1. Species Differences: this compound's effect on peroxisome proliferation is more pronounced in rats and mice than in other species like guinea pigs.[5]2. Incorrect Dosage: The dose of this compound may be too low to induce a significant response.3. Compound Stability: Degradation of this compound in the diet. | 1. Confirm Species: Ensure you are using a responsive species (e.g., Wistar or F344 rats).2. Dose Verification: Verify the concentration of this compound in the diet and the amount consumed by the animals.3. Fresh Diet Preparation: Prepare fresh medicated diet regularly to ensure compound stability. |
| Tumor latency is inconsistent across different cohorts of my study. | 1. Initiating Agent Variability: If using a two-stage model, the dose or administration of the initiating carcinogen (e.g., aflatoxin B1) may be inconsistent.[4]2. Microbiome Differences: The gut microbiome can influence metabolism and response to xenobiotics. | 1. Standardize Initiation: Ensure precise and consistent administration of the initiating agent.2. Cohousing/Bedding Transfer: Consider cohousing animals or transferring bedding between cages to normalize the gut microbiome across experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing liver tumors?
A1: this compound is a non-genotoxic carcinogen that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its carcinogenic effect in rodent liver is primarily attributed to its role as a tumor promoter. This compound stimulates the selective growth of preneoplastic, altered hepatic foci.[1][4] This involves the induction of hepatocyte proliferation (S-phase) and the suppression of apoptosis, leading to the clonal expansion of initiated cells.
Q2: Which animal model is most appropriate for studying this compound-induced hepatocarcinogenesis?
A2: Male F344 and Wistar rats are commonly used and well-documented models for this compound-induced liver tumors.[1][4][6] It's important to note that the response to this compound can be age-dependent, with older rats showing increased susceptibility.[1][2]
Q3: What is a typical dose and duration for a this compound carcinogenicity study in rats?
A3: A common dietary concentration of this compound is 0.1%, administered for an extended period, often up to 25 months, to observe tumor development.[6] However, dose and duration can vary depending on the specific experimental design and whether an initiating agent is used.
Q4: Are there known species differences in the response to this compound?
A4: Yes, there are significant species differences. Rats and mice are highly responsive to the peroxisome-proliferating and hepatocarcinogenic effects of this compound, while species like guinea pigs are considered non-responsive.[5] This is an important consideration for the extrapolation of findings to human risk assessment.
Q5: How can I confirm that this compound is activating the PPARα pathway in my model?
A5: Activation of the PPARα pathway can be confirmed by measuring the expression of known PPARα target genes in the liver tissue.[7][8] These include genes involved in fatty acid β-oxidation. Additionally, an increase in the number and size of peroxisomes can be observed through electron microscopy.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on this compound-induced liver tumors in rats.
Table 1: Tumor Incidence in Male F344 Rats Fed this compound
| Treatment Group | Duration (months) | Number of Animals | Animals with Tumors | Tumor Incidence (%) | Tumor Type | Reference |
| 0.1% this compound in diet | 18-25 | 15 | 12 | 80 | Hepatocellular Carcinoma, Pancreatic Acinar Cell Tumors | [6] |
| Control | 25 | - | - | Background Rate | Spontaneous Neoplasms | [3] |
Table 2: Effect of this compound as a Promoter in Aflatoxin B1 (AFB1)-Initiated Rats
| Treatment Group | Duration (weeks) | Tumor-Bearing Animals/Total Animals | Tumor Incidence (%) | Reference |
| AFB1 + 0.1% this compound | 70 | - | Significantly higher than AFB1 alone | [4] |
| AFB1 alone | 70 | - | - | [4] |
Experimental Protocols
Protocol 1: Long-Term Carcinogenicity Study of this compound in Rats
This protocol outlines a standard procedure for a long-term carcinogenicity study to evaluate the effects of this compound in rats.
1. Animal Model:
-
Species: Male F344 rats
-
Age: 6-8 weeks at the start of the study
-
Supplier: Reputable vendor with a well-characterized colony
-
Housing: Controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity), with ad libitum access to food and water.
2. Diet and this compound Administration:
-
Control Group: Standard rodent diet.
-
Treatment Group: Standard rodent diet containing 0.1% this compound by weight.
-
Diet Preparation: Prepare fresh medicated diet weekly to ensure this compound stability. Ensure homogenous mixing of this compound in the feed.
3. Experimental Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the study.
-
Randomization: Randomly assign animals to the control and treatment groups.
-
Duration: 24 months.
-
Monitoring:
-
Body Weight: Record weekly for the first 3 months and bi-weekly thereafter.
-
Food Consumption: Measure weekly.
-
Clinical Observations: Perform daily checks for any signs of toxicity or morbidity.
-
-
Necropsy:
-
At the end of the study, or for animals found moribund, perform a full necropsy.
-
Record the number, size, and location of all gross lesions.
-
Collect liver and other major organs.
-
-
Histopathology:
-
Fix tissues in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the slides for neoplastic and non-neoplastic lesions.
-
Protocol 2: Two-Stage Initiation-Promotion Model
This protocol describes a model to assess the tumor-promoting activity of this compound following initiation with a carcinogen.
1. Animal Model:
-
As described in Protocol 1.
2. Initiation Phase:
-
Administer a single intraperitoneal (i.p.) injection of a sub-carcinogenic dose of an initiating agent, such as aflatoxin B1 (AFB1), to all animals.
-
Allow for a recovery period of 2 weeks.
3. Promotion Phase:
-
Control Group: Standard rodent diet.
-
Treatment Group: Standard rodent diet containing 0.1% this compound.
-
Duration: Administer the respective diets for up to 70 weeks.[4]
4. Monitoring and Endpoint Analysis:
-
Follow the monitoring, necropsy, and histopathology procedures as outlined in Protocol 1.
-
The primary endpoint is the incidence, multiplicity, and size of liver tumors and preneoplastic foci.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic Diagram
References
- 1. Increased susceptibility of aged rats to hepatocarcinogenesis by the peroxisome proliferator this compound and the possible involvement of altered liver foci occurring spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of oxidative stress in age dependent hepatocarcinogenesis by the peroxisome proliferator this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incidence of spontaneous neoplasms in F344 rats throughout the natural life-span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor promotion by the peroxisome proliferator this compound involving a specific subtype of altered foci in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rodent nongenotoxic hepatocarcinogen and peroxisome proliferator this compound inhibits intercellular communication in rat but not guinea-pig hepatocytes, perturbing S-phase but not apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARalpha-dependent activation of cell cycle control and DNA repair genes in hepatic nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nafenopin vs. Clofibrate: A Comparative Analysis of Two Peroxisome Proliferator-Activated Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of nafenopin and clofibrate, two important hypolipidemic agents known for their activation of peroxisome proliferator-activated receptors (PPARs). The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and effects on hepatic enzymes and morphology, supported by experimental data.
Executive Summary
This compound and clofibrate are both fibric acid derivatives that effectively lower serum lipids, primarily triglycerides. Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. While both drugs share this fundamental mechanism, studies have revealed differences in their potency and pleiotropic effects. This guide synthesizes available data to facilitate a direct comparison of their pharmacological profiles.
Comparative Efficacy in Lipid Reduction
Both this compound and clofibrate have been shown to reduce serum cholesterol and triglyceride levels in hyperlipidemic patients.[1] A clinical trial directly comparing the two drugs in 15 patients demonstrated that both effectively lowered these lipid parameters.[1] While the study concluded that there were no statistically significant differences in the overall effects of the two drugs, it was noted that this compound exhibited its maximum hypotriglyceridemic effect at an earlier time point.[1]
Table 1: Comparative Effects on Serum Lipids
| Feature | This compound | Clofibrate | Reference |
| Effect on Serum Cholesterol | Reduction | Reduction | [1] |
| Effect on Serum Triglycerides | Reduction | Reduction | [1] |
| Onset of Max. Triglyceride Reduction | Earlier | Later | [1] |
Mechanism of Action: PPARα Activation and Downstream Signaling
The primary mechanism of action for both this compound and clofibrate involves the activation of PPARα. This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.
dot
Caption: PPARα Signaling Pathway Activated by this compound and Clofibrate.
Effects on Hepatic Enzymes and Morphology
A key pharmacological effect of both this compound and clofibrate is the induction of hepatomegaly and the proliferation of peroxisomes in hepatocytes.[2] This is accompanied by significant changes in the activity of various hepatic enzymes.
Hepatomegaly
Both drugs induce a marked increase in liver weight.[2] This increase in liver size is correlated with an increase in total hepatic DNA content. One study in rats showed that this compound treatment resulted in a nearly two-fold increase in relative liver weight. In another study, clofibrate administration to rats led to a significant increase in liver weight as a percentage of final body weight, with increases of 58% and 61% in young adult and retired breeder rats, respectively.
Table 2: Comparative Effects on Hepatomegaly
| Feature | This compound | Clofibrate | Reference |
| Increase in Relative Liver Weight | Nearly 2-fold (rats) | 58-61% (rats) |
Peroxisome Proliferation and Enzyme Induction
This compound and clofibrate are potent inducers of peroxisome proliferation. This is characterized by an increase in the number and size of peroxisomes within hepatocytes. This morphological change is accompanied by a significant induction of peroxisome-associated enzymes, particularly those involved in fatty acid metabolism.
A comparative study in male Swiss-Webster mice provided quantitative data on the induction of several hepatic enzymes by both drugs.
Table 3: Comparative Induction of Hepatic Enzymes in Mice
| Enzyme | This compound (Fold Increase) | Clofibrate (Fold Increase) | Reference |
| Short-Chain Carnitine Acyltransferase | 8 to 26 | 8 to 26 | [2][3] |
| Medium-Chain Carnitine Acyltransferase | 4 to 11 | 4 to 11 | [2][3] |
| Long-Chain Carnitine Acyltransferase | 2 to 4 | 2 to 4 | [3] |
| Catalase | 2 to 3 | 2 to 3 | [3] |
| α-Glycerophosphate Dehydrogenase | 2 to 3 | 2 to 3 | [3] |
As shown in the table, both drugs produced similar and dramatic increases in the activities of short- and medium-chain carnitine acyltransferases.[2][3] Significant, though less pronounced, increases were also observed for catalase and α-glycerophosphate dehydrogenase.[3]
Experimental Protocols
Assessment of Hepatic Enzyme Activity
Objective: To quantify the activity of peroxisome-associated enzymes in liver homogenates following treatment with this compound or clofibrate.
Methodology:
-
Tissue Preparation: Male Swiss-Webster mice are fed diets containing either this compound or clofibrate for a specified period. Control animals receive a standard diet.
-
Homogenization: At the end of the treatment period, animals are sacrificed, and livers are excised and weighed. A portion of the liver is homogenized in a suitable buffer (e.g., 0.25 M sucrose solution).
-
Enzyme Assays: The activities of carnitine acyltransferases, catalase, and α-glycerophosphate dehydrogenase are determined using spectrophotometric assays.
-
Carnitine Acyltransferase: The assay measures the rate of acetyl-CoA formation from acetyl-L-carnitine and CoA, which is monitored by the increase in absorbance at a specific wavelength.
-
Catalase: The activity is determined by measuring the rate of hydrogen peroxide decomposition.
-
α-Glycerophosphate Dehydrogenase: The assay measures the rate of reduction of a suitable substrate, such as dihydroxyacetone phosphate.
-
-
Data Analysis: Enzyme activities are expressed as units per milligram of protein, and the fold-increase in activity in the treated groups is calculated relative to the control group.
dot
References
- 1. metaphactory [semopenalex.org]
- 2. The hepatic effects of hypolipidemic drugs (clofibrate, this compound, tibric acid, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatic effects of hypolipidemic drugs (clofibrate, this compound, tibric acid, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nafenopin and WY-14643 as PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists: Nafenopin and WY-14643. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific study needs.
Introduction to PPARα Agonists
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. Both this compound and WY-14643 are synthetic compounds that have been instrumental in elucidating the physiological functions of PPARα. While both are potent activators, they exhibit differences in potency, selectivity, and downstream effects.
Quantitative Comparison of Agonist Potency
The potency of a PPARα agonist is a critical parameter in experimental design and data interpretation. It is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response, and the binding affinity (Kd or Ki), which indicates the strength of the interaction between the agonist and the receptor.
While extensive data is available for WY-14643, there is a notable lack of publicly available, robust quantitative data for the binding affinity and in vitro potency (EC50) of this compound. This data gap limits a direct quantitative comparison of the two agonists.
Table 1: In Vitro Potency (EC50) of WY-14643 on PPARα
| Species | Receptor | EC50 (µM) | Reference |
| Murine | PPARα | 0.63 | [1][2] |
| Human | PPARα | 1.5 - 5.0 | [2][3][4] |
| Murine | PPARγ | 32 | [1][2] |
| Human | PPARγ | 60 | [2] |
| Human | PPARδ | 35 | [2] |
| Murine | PPARδ | >100 | [1][5] |
Note: A lower EC50 value indicates higher potency.
Comparative Effects on Target Gene Expression
In vivo studies have demonstrated that both this compound and WY-14643 lead to a sustained increase in liver weight and the induction of peroxisomal fatty acid β-oxidation in rats.[6] However, WY-14643 has been observed to produce a more sustained increase in cell replication in rats compared to this compound.[6]
Signaling Pathway and Experimental Workflow
The activation of PPARα by agonists like this compound and WY-14643 initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagrams illustrate the canonical PPARα signaling pathway and a typical experimental workflow for comparing these agonists.
References
- 1. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the hepatic effects of this compound and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Validating PPARα Activation: A Comparative Guide to Nafenopin and Other Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nafenopin's performance in activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in vitro, benchmarked against other commonly used synthetic agonists. This guide includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound is a well-established peroxisome proliferator and a potent agonist of PPARα, a key nuclear receptor that regulates lipid metabolism and inflammation.[1] Validating its activity and comparing its potency to other agonists is crucial for its application in research and drug discovery. This guide outlines standard in vitro methodologies for this purpose and presents comparative data for this compound and alternative PPARα agonists such as GW7647, WY-14643, and Fenofibrate.
Comparative Efficacy of PPARα Agonists
| Agonist | Human PPARα EC50 (nM) | Murine PPARα EC50 (nM) | Assay System |
| This compound | Data not available | Data not available | Primarily characterized by target gene induction and physiological changes.[1] |
| GW7647 | 6 | 1 | GAL4-PPAR Ligand Binding Domain (LBD) Assay |
| WY-14643 | 5,000 | 630 | Full-length PPARα Reporter Assay |
| Fenofibric Acid | 30,000 | 18,000 | Full-length PPARα Reporter Assay |
Note: EC50 values can vary depending on the specific assay system, cell line, and experimental conditions used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of validation, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for assessing agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα, leading to the expression of a luciferase reporter gene.
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used due to their hepatic origin and expression of PPARα.[2][3]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 104 cells/well and incubate in DMEM supplemented with 10% charcoal dextran-treated FBS.[2]
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other agonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.[2]
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for PPARα Target Gene Expression
This method measures the mRNA levels of known PPARα target genes to confirm receptor activation.
Cell Line: HepG2 cells are a suitable model.
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound or other agonists at desired concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green-based detection with primers specific for PPARα target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. An increase in the mRNA levels of target genes indicates PPARα activation.
Conclusion
While this compound is a confirmed and effective PPARα agonist, this guide highlights the importance of standardized in vitro assays for quantitative comparison with other activators. The provided protocols for luciferase reporter assays and qPCR analysis offer robust methods for validating PPARα activation. The comparative data, although lacking a direct EC50 for this compound, positions it alongside other well-characterized agonists and underscores the necessity for consistent experimental conditions when evaluating the potency of novel compounds targeting PPARα. Researchers can utilize the methodologies and comparative framework presented here to rigorously assess the activity of this compound and other potential PPARα modulators in their specific experimental contexts.
References
- 1. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Analysis of Nafenopin and Fenofibrate in Hepatocarcinogenesis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nafenopin and fenofibrate, two peroxisome proliferator-activated receptor alpha (PPARα) agonists, in the context of experimental hepatocarcinogenesis. This document summarizes key experimental findings, details the methodologies employed, and visualizes the distinct signaling pathways implicated in their divergent effects on liver tumor development.
This compound and fenofibrate, both members of the fibrate class of drugs, have been extensively studied for their effects on lipid metabolism through the activation of PPARα. However, their roles in hepatocarcinogenesis are markedly different, with this compound consistently demonstrating tumor-promoting effects in rodent models, while fenofibrate exhibits a more complex profile, including suppressive effects on human hepatocellular carcinoma cells. These differences are largely attributed to species-specific responses to PPARα activation.
Data Presentation: Contrasting Effects on Hepatocarcinogenesis
The following tables summarize quantitative data from key studies, highlighting the opposing effects of this compound and fenofibrate in various hepatocarcinogenesis models.
Table 1: this compound as a Tumor Promoter in Rodent Liver
| Parameter | Experimental Model | Treatment | Result | Reference |
| Hepatocellular Adenomas and Carcinomas | Aged Male Wistar Rats (57 weeks old) | This compound in diet for 13 months | Numerous adenomas and carcinomas | [1] |
| Liver Tumor Incidence | Male F344 Rats | 0.1% this compound in diet for 18-25 months | 73% (11/15) developed hepatocellular carcinomas | [2] |
| Liver Tumor Incidence | Male Rats initiated with Diethylnitrosamine (DEN) | This compound (0.1% in diet) for 27-32 weeks | 75% incidence of liver cancer | [3] |
| Hepatocellular Carcinomas | Acatalasemic Mice | 0.1% this compound in diet for 12 months, then 0.05% for up to 20 months | 100% (21/21) of surviving mice developed hepatocellular carcinomas | [4] |
| Preneoplastic Foci (Weakly Basophilic) | Female Wistar Rats initiated with Aflatoxin B1 (AFB1) | This compound (100 mg/kg/day) for 70 weeks | 20-fold increase in number and size of foci | [5][6] |
Table 2: Fenofibrate's Anti-Tumorigenic Profile in Human Liver Cancer Models
| Parameter | Experimental Model | Treatment | Result | Reference |
| Tumor Growth Inhibition | Hep3B Xenograft Model in mice | 100 mg/kg and 200 mg/kg fenofibrate | 61.5% and 82.51% tumor growth inhibition, respectively | [7] |
| Cell Proliferation (Huh7 cells) | Human Hepatoma Cell Line | 50 µM fenofibrate | Inhibition of cell growth | [8] |
| Apoptosis (Hep3B cells) | Human Hepatoma Cell Line | 75 µM and 100 µM fenofibrate | Increased apoptotic rate from 4.62% to 23.69% and 30.88%, respectively | [7] |
| Cell Migration (Huh7 cells) | Human Hepatoma Cell Line | 75 µM and 100 µM fenofibrate | Reduced number of migrated cells from 286 to 120 and 105.3, respectively | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound Tumor Promotion Protocol (Rodent Model)
This protocol is based on studies investigating the tumor-promoting effects of this compound in rats initiated with a carcinogen.[3][5][6]
-
Animal Model: Male Wistar or F344 rats.
-
Initiation: A single intraperitoneal injection of a carcinogen such as diethylnitrosamine (DEN) or aflatoxin B1 (AFB1) is administered to initiate liver carcinogenesis.
-
Promotion: Following a recovery period of approximately two weeks, animals are fed a diet containing this compound (e.g., 0.1% of the diet).
-
Duration: The promotional feeding regimen is maintained for an extended period, typically ranging from 27 to 70 weeks.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and their livers are collected for histopathological analysis. Key endpoints include the incidence, multiplicity, and size of hepatocellular adenomas and carcinomas, as well as the quantification of preneoplastic foci.
Fenofibrate Tumor Suppression Protocol (Xenograft Model)
This protocol describes a typical xenograft study to evaluate the anti-tumor effects of fenofibrate on human hepatocellular carcinoma cells.[7]
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Hep3B) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cultured cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment groups. Fenofibrate is administered daily by gavage at specified doses (e.g., 100 mg/kg and 200 mg/kg).
-
Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 20 days), the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be further analyzed for molecular markers of proliferation, apoptosis, and signaling pathway modulation.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and fenofibrate on hepatocarcinogenesis are rooted in their distinct modulation of cellular signaling pathways.
This compound: A Classical PPARα-Dependent Tumor Promoter in Rodents
In rodents, this compound acts as a potent activator of PPARα.[9] Sustained activation of PPARα in rodent hepatocytes leads to a cascade of events that promote the development of liver tumors. This includes increased cell proliferation and the suppression of apoptosis, creating a favorable environment for the clonal expansion of initiated cells.[1] The mechanism is thought to involve the selective growth promotion of specific subtypes of preneoplastic foci.[5][6][10]
Fenofibrate: A Modulator with Anti-Cancer Effects, Often PPARα-Independent
Fenofibrate's role in hepatocarcinogenesis is more nuanced and appears to be species-dependent. In human hepatocellular carcinoma cells, fenofibrate has been shown to suppress growth through mechanisms that can be independent of PPARα.[8] These mechanisms include the induction of cell cycle arrest and apoptosis.[11] One identified pathway involves the inhibition of the PI3K/AKT signaling cascade, which is a key regulator of cell survival and proliferation.[7] Fenofibrate has been shown to downregulate osteopontin (OPN), a protein that can activate the PI3K/AKT pathway.[7]
Experimental Workflow Comparison
The logical flow of experiments to characterize the effects of this compound and fenofibrate on hepatocarcinogenesis follows distinct paths, reflecting their opposing roles.
References
- 1. Increased susceptibility of aged rats to hepatocarcinogenesis by the peroxisome proliferator this compound and the possible involvement of altered liver foci occurring spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the biological effects of phenobarbital and this compound on rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular carcinomas in acatalasemic mice treated with this compound, a hypolipidemic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor promotion by the peroxisome proliferator this compound involving a specific subtype of altered foci in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fenofibrate suppresses the progression of hepatoma by downregulating osteopontin through inhibiting the PI3K/AKT/Twist pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenofibrate suppresses growth of the human hepatocellular carcinoma cell via PPARα-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocarcinogenic susceptibility of fenofibrate and its possible mechanism of carcinogenicity in a two-stage hepatocarcinogenesis model of rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of non-genotoxic hepatocarcinogens phenobarbital and this compound on phenotype and growth of different populations of altered foci in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafenopin's Carcinogenic Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
Nafenopin, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has been the subject of extensive research due to its potent lipid-lowering effects and its demonstrated carcinogenicity in some animal models. This guide provides a comprehensive cross-species comparison of this compound's carcinogenic effects, with a focus on the underlying mechanisms and the implications for human risk assessment. The information presented is compiled from various scientific studies to aid researchers in understanding the species-specific responses to this compound.
Executive Summary
This compound consistently induces liver tumors in rodents, particularly rats and mice, through a non-genotoxic mechanism.[1][2] The primary mode of action involves the activation of PPARα, leading to a cascade of events including peroxisome proliferation, altered gene expression, increased cell proliferation, and suppression of apoptosis.[1][3][4] However, significant species differences exist, with hamsters showing a diminished response, and guinea pigs and marmosets being largely resistant to this compound-induced hepatocarcinogenesis.[5] These differences are largely attributed to variations in PPARα expression and response elements between species.[6] Importantly, evidence suggests that the rodent liver tumor response to PPARα agonists like this compound is not relevant to humans.[7]
Data Presentation: Carcinogenicity and Cellular Effects of this compound
The following tables summarize the key quantitative data from various studies on the carcinogenic and cellular effects of this compound across different species.
Table 1: this compound-Induced Hepatocarcinogenesis in Different Species
| Species | Strain | Dose | Duration | Tumor Incidence | Key Findings | Reference |
| Rat | F344 | 0.1% in diet | 25 months | 73% Hepatocellular Carcinomas | High incidence of liver tumors and some pancreatic tumors. | [8] |
| Rat | Sprague-Dawley | 0.05% in diet | 60 weeks | Liver nodules and tumors observed | Sustained increase in liver weight and peroxisomal enzyme activity. | [9] |
| Mouse | Acatalasemic (Csb) | 0.1% then 0.05% in diet | 20 months | 100% Hepatocellular Carcinomas | High mortality in wild-type mice; all surviving acatalasemic mice developed liver tumors. | [10] |
| Hamster | Syrian | 0.25% in diet | 60 weeks | No liver nodules or tumors | Less responsive than rats to peroxisome proliferation and no significant increase in DNA synthesis. | [9][11] |
| Guinea Pig | Dunkin-Hartley | 50 & 250 mg/kg/day | 21 days | Not Assessed (Short-term) | Weakly responsive; no effect on liver size and minimal changes in enzyme activities. | [5] |
| Marmoset | Callithrix jacchus | 50 & 250 mg/kg/day | 21 days | Not Assessed (Short-term) | Weakly responsive; no effect on liver size and minimal changes in enzyme activities. | [5] |
Table 2: Comparative Cellular and Molecular Effects of this compound
| Effect | Rat | Mouse | Hamster | Guinea Pig & Marmoset | Human (in vitro) | Reference |
| Peroxisome Proliferation | Strong induction | Strong induction | Moderate induction | Weak to no induction | Minimal induction | [5][9] |
| Hepatocyte Proliferation (DNA Synthesis) | Sustained increase | Increased | No significant increase | Not observed | No significant induction | [9][11][12] |
| Suppression of Apoptosis | Yes | Yes | Not a primary effect | Not observed | Not observed | [3][4][12] |
| PPARα Activation | High | High | Lower than rat | Low | Lower than rodents | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
Long-Term Carcinogenicity Bioassay
A standard protocol for assessing the carcinogenicity of this compound in rodents involves the following steps:
-
Animal Model: Male and female rats (e.g., F344 or Sprague-Dawley) or mice (e.g., B6C3F1) are selected.[8][10]
-
Acclimatization: Animals are acclimated to laboratory conditions for a minimum of one week.
-
Dosing: this compound is administered through the diet at various concentrations (e.g., 0.05% to 0.1%). A control group receives the basal diet.[8][9][10]
-
Duration: The study typically runs for a significant portion of the animal's lifespan, often 18-25 months.[8][10]
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Necropsy: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights, particularly the liver, are recorded.
-
Histopathology: Liver and other tissues are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.
Measurement of Replicative DNA Synthesis
To quantify cell proliferation, the following method is often employed:
-
Animal Treatment: Animals are treated with this compound for a specified period.
-
Labeling: A marker for DNA synthesis, such as tritiated thymidine ([³H]thymidine) or 5-bromo-2'-deoxyuridine (BrdU), is administered to the animals, often via osmotic pumps for continuous delivery.[9][11]
-
Tissue Collection: Livers are harvested and processed.
-
Analysis:
-
Scintillation Counting: For [³H]thymidine, the incorporation of radioactivity into liver DNA is measured using a scintillation counter.[11]
-
Immunohistochemistry: For BrdU, liver sections are stained with an anti-BrdU antibody, and the percentage of labeled nuclei (labeling index) is determined by microscopic analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Hepatocarcinogenesis in Rodents
Caption: this compound activates PPARα, leading to altered gene expression and subsequent cellular changes that promote liver tumor formation in rodents.
Experimental Workflow for a Cross-Species Comparative Study
Caption: A generalized workflow for investigating the comparative carcinogenic effects of this compound across different animal species.
Conclusion
The carcinogenic effects of this compound are highly species-dependent. While it is a potent hepatocarcinogen in rats and mice, other species, such as hamsters, guinea pigs, and marmosets, exhibit significantly lower sensitivity.[5][9] The mechanism of action is intrinsically linked to the activation of PPARα, a nuclear receptor with varying expression levels and functional responses across species.[1][6] The resistance of non-rodent species and the known differences in PPARα biology between rodents and humans strongly suggest that the hepatocarcinogenic findings in rodents are not directly translatable to human health risk.[7] This highlights the critical importance of considering species differences in drug development and safety assessment.
References
- 1. PPARalpha: mechanism of species differences and hepatocarcinogenesis of peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor-alpha and liver cancer: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The rodent non-genotoxic hepatocarcinogen this compound suppresses apoptosis preferentially in non-cycling hepatocytes but also elevates CDK4, a cell cycle progression factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on this compound-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malignant tumors in rats fed this compound, a hepatic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the hepatic effects of this compound and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocellular carcinomas in acatalasemic mice treated with this compound, a hypolipidemic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Species differences in response to peroxisome proliferators correlate in vitro with induction of DNA synthesis rather than suppression of apoptosis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Nafenopin and Other Peroxisome Proliferators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of nafenopin and other peroxisome proliferators, supported by experimental data. The information is intended to assist researchers in understanding the similarities and differences between these compounds and in designing future studies.
Introduction to Peroxisome Proliferators and PPARα
Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes in the livers of rodents. Their primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. PPARα plays a crucial role in regulating the expression of genes involved in lipid metabolism, inflammation, and cell growth. This compound, along with other fibrate drugs like clofibrate, gemfibrozil, and bezafibrate, are well-known peroxisome proliferators.
Signaling Pathway of Peroxisome Proliferators
Peroxisome proliferators exert their effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.
Validating the Non-Genotoxic Mechanism of Nafenopin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the non-genotoxic mechanism of action of Nafenopin, a model peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document contrasts this compound with Phenobarbital, another well-characterized non-genotoxic carcinogen, to highlight key mechanistic differences and similarities.
Executive Summary
This compound is a rodent hepatocarcinogen that primarily acts through a non-genotoxic mechanism centered on the activation of PPARα. This activation triggers a cascade of cellular events, including increased hepatocyte proliferation, suppression of apoptosis, and oxidative stress, which collectively contribute to tumor development in susceptible species. While this compound is broadly classified as non-genotoxic, some in vitro studies have reported evidence of genotoxicity at high concentrations. This guide presents the key experimental findings that support its primary non-genotoxic classification and provides detailed protocols for the assays used in this validation.
Comparative Analysis of Genotoxicity
A cornerstone of validating a non-genotoxic mechanism is the comprehensive assessment of genotoxic potential using a battery of standardized assays. The following table summarizes the genotoxicity profile of this compound in comparison to the well-established non-genotoxic carcinogen, Phenobarbital.
| Assay | This compound | Phenobarbital | Conclusion |
| Ames Test | Negative | Negative | No evidence of mutagenicity in bacterial reverse mutation assays. |
| DNA Adduct Formation | No significant covalent binding to DNA observed in vivo or in vitro. | No significant DNA adducts directly formed by the parent compound. | Both compounds do not directly interact with DNA to form adducts. |
| Micronucleus Assay | Negative in most in vivo studies. Some in vitro studies show an increase in micronuclei at high concentrations (≥ 30 µM) in rat hepatocytes.[1] | Generally negative in vivo. | Low potential for inducing chromosomal damage in vivo. |
| Chromosomal Aberrations | Statistically significant increases observed in vitro at high concentrations (≥ 30 µM) in rat hepatocytes.[1] | Generally negative in vivo. | Potential for clastogenicity at high concentrations in vitro for this compound. |
Evidence for Non-Genotoxic Mechanisms
The carcinogenic effect of this compound is attributed to a combination of non-genotoxic mechanisms that promote the clonal expansion of spontaneously initiated cells.
Increased Cell Proliferation
This compound is a potent mitogen in rodent liver, leading to a sustained increase in cell division. This proliferative effect is a key component of its tumor-promoting activity.
| Parameter | This compound | Phenobarbital |
| Hepatocyte Labeling Index | 3-4 fold increase in mouse liver.[2] | Significant increase in rodent liver. |
| Total Hepatic DNA | 1.5-2.0-fold increase in mouse liver after chronic treatment.[2] | Increased liver weight and DNA content. |
| Key Mitogenic Pathways | PPARα-dependent upregulation of cell cycle genes (e.g., cyclins, CDKs). | Activation of CAR/PXR nuclear receptors, leading to transcriptional changes that promote proliferation. |
Inhibition of Apoptosis
A critical aspect of this compound's mechanism is its ability to suppress programmed cell death (apoptosis), allowing damaged or initiated cells to survive and proliferate.
| Condition | This compound Effect | Phenobarbital Effect |
| Spontaneous Apoptosis | Suppresses spontaneous apoptosis in primary rat hepatocytes.[3] | Suppresses spontaneous and induced apoptosis. |
| TGF-β1-induced Apoptosis | 50-60% reduction in TGF-β1-induced apoptosis in rat hepatocytes at 50 µM.[3][4] | Inhibits TGF-β1-induced apoptosis. |
| DNA Damage-induced Apoptosis | Suppresses apoptosis induced by etoposide and hydroxyurea.[5] | Can inhibit apoptosis induced by certain DNA damaging agents. |
Oxidative Stress
While not considered the primary driver of carcinogenesis, increased oxidative stress resulting from peroxisome proliferation can contribute to cellular damage.
| Marker | This compound | Phenobarbital |
| Peroxisomal β-oxidation | 10-12-fold enhancement.[6] | No direct effect on peroxisomal β-oxidation. |
| Lipid Peroxidation (MDA) | Studies have shown both no significant increase and decreases in malondialdehyde levels.[6] | Can induce oxidative stress through different mechanisms, including CYP2B induction. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Data is not consistently indicative of a strong induction. | Can lead to an increase in markers of oxidative DNA damage. |
Inhibition of Gap Junctional Intercellular Communication (GJIC)
Disruption of cell-to-cell communication is a common feature of non-genotoxic carcinogens, as it can isolate initiated cells from the growth-inhibitory signals of their neighbors.
| Assay | This compound | Phenobarbital |
| Scrape-Loading Dye Transfer | Reduces GJIC in rat hepatocytes.[7] | A well-known inhibitor of GJIC. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in validating the non-genotoxic mechanism of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Genotoxic effects of selected peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogenic effect in mouse liver induced by a hypolipidemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The non-genotoxic hepatocarcinogen this compound suppresses rodent hepatocyte apoptosis induced by TGFbeta1, DNA damage and Fas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of oxidative stress in age dependent hepatocarcinogenesis by the peroxisome proliferator this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rodent nongenotoxic hepatocarcinogen and peroxisome proliferator this compound inhibits intercellular communication in rat but not guinea-pig hepatocytes, perturbing S-phase but not apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nafenopin Alternatives for PPARα Activation
For researchers, scientists, and drug development professionals, selecting the appropriate chemical tool to study Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is critical. Nafenopin, a classical PPARα agonist, has been instrumental in foundational research but is often associated with significant off-target effects, most notably hepatocarcinogenesis in rodents. This guide provides an objective comparison of modern alternatives, focusing on potency, selectivity, and safety profiles, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
Introduction to PPARα and the Role of Agonists
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism, fatty acid oxidation, and inflammation.[1] Activation of PPARα leads to the transcription of a suite of genes that collectively lower triglyceride levels and modulate inflammatory responses, making it a key therapeutic target for dyslipidemia and related metabolic disorders.[2] While this compound was a pioneering tool compound, its use is limited by species-specific effects and a carcinogenic profile in rodents, driven by mechanisms including the promotion of preneoplastic lesions and suppression of apoptosis.[3][4] This necessitates the use of more refined and selective alternatives in contemporary research.
Comparative Analysis of PPARα Agonists
The ideal PPARα agonist for research should exhibit high potency (a low EC50 value for PPARα), high selectivity (significantly higher EC50 values for PPARγ and PPARδ), and a clean off-target profile. This section compares this compound with key alternatives based on these parameters.
Quantitative Comparison of Agonist Potency and Selectivity
The following tables summarize the half-maximal effective concentrations (EC50) of various agonists for the three human PPAR isoforms (α, γ, and δ). Lower EC50 values indicate higher potency. Data is derived from in vitro luciferase reporter gene transactivation assays.
| Compound | Human PPARα EC50 (µM) | Human PPARγ EC50 (µM) | Human PPARδ EC50 (µM) | Selectivity for PPARα vs. γ/δ | Key Characteristics |
| This compound | Data Not Available | Data Not Available | Data Not Available | - | Potent rodent peroxisome proliferator; known non-genotoxic hepatocarcinogen in rats.[3] |
| Fenofibric Acid | 9.47[5] | 61.0[5] | Inactive[5] | ~6.4x vs. PPARγ | Active metabolite of Fenofibrate; clinically used fibrate. Lower potency. |
| Bezafibrate | 30.4[5] | 178[5] | 86.7[5] | Pan-agonist with slight α-preference | Clinically used fibrate; acts as a pan-agonist, activating all three PPAR isoforms.[6] |
| Gemfibrozil | 59 | Data Not Available | Data Not Available | - | Clinically used fibrate; also inhibits cytochrome P450 enzymes. |
| WY-14643 | 0.63 (murine)[2] | 32 (murine)[2] | >100 (murine)[2] | ~51x vs. PPARγ (murine data) | Potent and selective experimental agonist, widely used in preclinical research. |
| Pemafibrate | 0.0014 [5] | >5[5] | 1.39[5] | >3500x vs. PPARγ; ~990x vs. PPARδ | A modern Selective PPARα Modulator (SPPARMα) with exceptional potency and selectivity.[5] |
Note: Fenofibric acid is the active metabolite of the prodrug fenofibrate. WY-14643 data is for the murine receptor, which may differ from human receptor activity.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding and designing experiments. The following diagrams, generated using Graphviz, illustrate the canonical PPARα signaling pathway and a typical workflow for comparing agonist potency.
Caption: Canonical PPARα signaling pathway upon agonist binding.
Caption: Workflow for an in vitro PPARα luciferase reporter assay.
Key Experimental Protocols
Detailed and reproducible protocols are essential for comparative studies. Below are methodologies for key assays used to evaluate PPARα agonists.
In Vitro PPARα Transactivation Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the EC50 value of a test compound for human PPARα.
Materials:
-
HEK293T or HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Expression plasmid for full-length human PPARα.
-
Luciferase reporter plasmid containing multiple Peroxisome Proliferator Response Elements (PPREs) upstream of a minimal promoter (e.g., pGL4.35).
-
Transfection reagent.
-
96-well white, clear-bottom assay plates.
-
Test compounds (this compound alternatives) and a reference agonist (e.g., GW7647).
-
Luciferase assay reagent kit (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Plate-reading luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells per well and allow them to attach overnight.[5]
-
Transfection: Co-transfect the cells in each well with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.[5]
-
Incubation: Allow 24 hours for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference agonist in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 22-24 hours.[6]
-
Lysis and Luciferase Measurement: Discard the treatment media. Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each compound.[6]
In Vivo Hyperlipidemia Model
This protocol evaluates the efficacy of PPARα agonists in a disease-relevant animal model.
Objective: To assess the ability of a test compound to lower plasma triglyceride and cholesterol levels in vivo.
Model: Diet-induced hyperlipidemia in Wistar rats or C57BL/6J mice.
Materials:
-
Male Wistar rats (180-200g) or C57BL/6J mice.
-
Standard chow diet.
-
High-fat/high-cholesterol atherogenic diet.
-
Test compounds (e.g., Fenofibrate, Pemafibrate) and vehicle control (e.g., 0.3% Carboxymethylcellulose - CMC).
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes).
-
Biochemical assay kits for triglyceride, total cholesterol, and HDL cholesterol.
Methodology:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature) with free access to food and water for one week.
-
Induction of Hyperlipidemia: Switch the diet of the experimental groups (excluding the normal control group) to a high-fat diet for a period of 45-60 days to induce a stable hyperlipidemic state. The normal control group remains on a standard diet.
-
Grouping and Treatment: Divide the hyperlipidemic animals into groups (n=6-8 per group):
-
Sham Control: High-fat diet + Vehicle.
-
Test Group(s): High-fat diet + Test Compound (e.g., Pemafibrate at 0.1 mg/kg/day, orally).
-
Positive Control: High-fat diet + Reference Compound (e.g., Fenofibrate at 3 mg/kg/day, orally).
-
Administer treatments daily via oral gavage for a period of 14-15 days.
-
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via retro-orbital plexus or cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Biochemical Analysis: Analyze plasma samples for levels of total cholesterol, triglycerides, and HDL-cholesterol using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the sham control and normal control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in triglycerides and total cholesterol indicates efficacy.
Conclusion and Recommendations
The landscape of PPARα research has evolved significantly. While this compound provided a foundation, its adverse safety profile, particularly its hepatocarcinogenicity in rodents, makes it a less desirable tool for modern studies.
-
For researchers requiring the highest potency and selectivity, Pemafibrate is the standout alternative. With an EC50 for human PPARα in the nanomolar range and over 1000-fold selectivity against other isoforms, it represents the current gold standard for precisely interrogating PPARα pathways with minimal off-target confounding effects.[5]
-
WY-14643 remains a potent and valuable tool for preclinical and experimental studies, offering good selectivity, though species differences in potency should be considered.[2]
-
Clinically used fibrates like Fenofibrate and Bezafibrate can be useful for translational studies, but researchers must be aware of their lower potency and, in the case of Bezafibrate, its pan-agonist activity which may complicate the interpretation of results specific to PPARα.[5]
By selecting an appropriate this compound alternative based on the quantitative data and protocols provided, researchers can enhance the specificity, reproducibility, and translational relevance of their findings in the field of metabolic disease and beyond.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the rat scavenger receptor class B type I gene by PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nafenopin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Nafenopin, a hypolipidemic agent and peroxisome proliferator, requires careful consideration for its disposal due to its potential health and environmental hazards.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Lab coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation.[2] If dust is generated, a NIOSH-approved respirator is recommended. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2]
-
Inhalation: Move the person into fresh air.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that prevents its release into the environment, as it is harmful to aquatic life with long-lasting effects. Never dispose of this compound down the drain or in regular trash.[4][5]
Experimental Protocol: this compound Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[6][7][8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).[6][9]
-
Waste Collection:
-
Solid this compound: Carefully transfer any unwanted solid this compound into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid creating dust.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, must also be placed in the designated hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste in a separate, compatible liquid waste container. After triple-rinsing, the defaced, empty container may be disposed of in accordance with institutional guidelines.[8]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be secure and away from incompatible materials. Keep the container closed except when adding waste.[4][6][8]
-
Arrange for Professional Disposal: Once the container is full or in accordance with your institution's waste pickup schedule, arrange for its collection by a licensed hazardous waste disposal company.[4][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C20H22O3 | CID 19592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Safe Handling and Disposal of Nafenopin: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nafenopin. The following procedures are designed to ensure the safe use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The required PPE varies depending on the specific handling procedure.
| Handling Procedure | Required Personal Protective Equipment |
| Routine Handling & Weighing | Primary: - Double chemotherapy gloves- Disposable gown (impermeable, long-sleeved with closed cuffs)- Eye protection (safety glasses with side shields or goggles)Secondary (as needed): - Face shield (if splash potential exists)- Respiratory protection (e.g., N95 respirator) if not handled in a containment device |
| Spill Cleanup | - Double chemotherapy gloves- Impermeable disposable gown- Safety goggles and face shield- NIOSH-certified respirator |
| Waste Disposal | - Single pair of chemotherapy gloves- Disposable gown- Eye protection (safety glasses with side shields) |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure to this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[3]
-
Prepare all necessary materials and equipment before starting work to avoid interruptions.
-
A designated area for handling this compound should be clearly marked.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the appropriate PPE as specified in the table above.
-
Ensure gloves are pulled over the cuffs of the gown to create a seal.
3. Handling and Weighing:
-
When weighing this compound powder, use a balance inside the fume hood or containment device.
-
Handle the compound with care to avoid the formation of dust and aerosols.[2]
-
Use dedicated spatulas and weighing papers. Clean them thoroughly after use or dispose of them as hazardous waste.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
4. After Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully doff PPE, avoiding self-contamination. Dispose of single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, are considered hazardous waste.
-
These materials should be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container.[5][6]
2. Unused this compound:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
3. Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, ensuring any labels are defaced to prevent misuse.[9]
4. Waste Pickup:
-
Follow your institution's procedures for the collection of hazardous chemical waste.[10] Ensure all waste containers are properly labeled and sealed before pickup.
Emergency Procedures: this compound Spill
In the event of a this compound spill, follow the established emergency protocol to ensure a safe and effective response. The logical workflow for managing a spill is outlined below.
Caption: Workflow for this compound Spill Emergency Response.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. quora.com [quora.com]
- 5. ehs.mst.edu [ehs.mst.edu]
- 6. Chapter 6 Safe Handling of Hazardous Drugs [resources.aphon.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
